molecular formula C11H14O3 B1611520 Methyl 4-(2-hydroxyphenyl)butanoate CAS No. 93108-07-7

Methyl 4-(2-hydroxyphenyl)butanoate

Cat. No.: B1611520
CAS No.: 93108-07-7
M. Wt: 194.23 g/mol
InChI Key: UUMPJJUSWJCWJU-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyphenyl)butanoate (CAS 93108-07-7) is a high-purity chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound features a butanoate ester chain linked to a 2-hydroxyphenyl group, making it a versatile building block in organic synthesis . The ester group is known to undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or nucleophilic substitution reactions, allowing researchers to diversify the molecule for broader applications . The ortho-positioned phenolic hydroxyl group on the aromatic ring can influence the molecule's properties through hydrogen bonding and can also be a site for further chemical modification, including nucleophilic substitution . Its structural features make it a valuable intermediate for synthesizing more complex molecules in medicinal chemistry and materials science. Common synthetic routes to this compound include the direct acid-catalyzed esterification of 4-(2-hydroxyphenyl)butanoic acid with methanol . An alternative and efficient method involves the ring-opening of the lactone precursor, 3,4-dihydrocoumarin, with methanol . For the synthesis of more complex or substituted analogues, advanced strategies like Friedel-Crafts acylation of phenol derivatives can be employed to construct the core arylbutanoate scaffold . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMPJJUSWJCWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477181
Record name Benzenebutanoic acid, 2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93108-07-7
Record name Benzenebutanoic acid, 2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Methyl 4-(2-hydroxyphenyl)butanoate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 4-(2-hydroxyphenyl)butanoate

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of this compound (CAS No. 93108-07-7). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a workflow visualization to facilitate understanding of its preparation.

Introduction

This compound is an organic compound featuring a methyl ester functional group and a phenolic moiety. Specifically, it is a derivative of benzene butanoic acid with a hydroxyl group at the ortho position (position 2) of the phenyl ring and a methyl ester at the terminus of the butanoate chain. Its structure makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[1] The presence of both a hydroxyl group and an ester moiety allows for versatile chemical modifications, making it a target for creating compounds with potential anti-inflammatory, antioxidant, or antimicrobial properties.[1]

Chemical and Physical Properties

The properties of this compound have been compiled from various chemical data sources. While experimental data for some properties are limited, computed values provide reliable estimates for research purposes.

Physical and General Properties

The following table summarizes the key physical and identifying properties of the compound.

PropertyValueSource(s)
CAS Number 93108-07-7[2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [1][2]
Physical Form Colorless to yellow liquid or white to yellow powder/crystalsSigma-Aldrich
Boiling Point 316.5°C at 760 mmHg[1]
Vapor Pressure 0.000172 mmHg at 25°C[2]
Storage Room temperature, stored under inert gas[1]
Computed Chemical Properties

This table presents properties calculated using computational models, which are essential for understanding the molecule's behavior in various chemical environments.

PropertyValueSource(s)
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]
Exact Mass 194.094294304[2]
Heavy Atom Count 14[2]
Complexity 179[2]
Canonical SMILES COC(=O)CCCC1=CC=CC=C1O[2]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely available in public databases. Researchers should anticipate the following characteristic signals based on the compound's structure:

  • ¹H NMR: Signals corresponding to the aromatic protons (ortho-substituted ring), the methylene (-CH₂-) protons of the butyl chain, the methoxy (-OCH₃) protons of the ester, and a broad singlet for the phenolic hydroxyl (-OH) proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts due to the hydroxyl and alkyl substituents), the carbons of the methylene groups, and the methoxy carbon.

  • IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the phenol (broad, ~3300 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), C-O stretches (~1250-1000 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.[3][4]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. One reported high-yield method is detailed below.

Synthesis from 3,4-Dihydronaphthalene-1(2H)-one

A reported synthetic route to produce this compound involves the oxidative cleavage of a cyclic ketone precursor in the presence of an alcohol.[2] This method is noted for its high efficiency.

Objective: To synthesize this compound.

Reagents and Materials:

  • 3,4-Dihydronaphthalene-1(2H)-one (α-Tetralone)

  • Methanol (reagent and solvent)

  • Oxidizing agent (e.g., ozone, peroxy acids - specific agent not detailed in the reference)

  • Appropriate reaction vessel and workup equipment

Methodology:

  • Reaction Setup: The starting material, 3,4-dihydronaphthalene-1(2H)-one, is dissolved in methanol.

  • Oxidative Cleavage: An appropriate oxidizing agent is introduced to the solution under controlled temperature conditions to initiate the cleavage of the cyclic ketone. This process breaks the ring structure to form a linear chain with functional groups at both ends.

  • Esterification: During the oxidative workup in the methanol solvent, the resulting carboxylic acid is concurrently esterified to form the methyl ester.

  • Workup and Purification: Following the reaction, the mixture is subjected to a standard aqueous workup to remove reagents and byproducts. The crude product is then purified, typically via column chromatography or distillation under reduced pressure, to yield pure this compound.

  • Characterization: The final product is characterized using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

This route has a reported reference yield of 89.0%.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_output Outcome start1 3,4-Dihydronaphthalene-1(2H)-one reaction Oxidative Cleavage & Esterification start1->reaction start2 Methanol start2->reaction workup Workup & Purification reaction->workup Crude Product product This compound workup->product Purified

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a versatile chemical intermediate with established physical and chemical properties. The synthetic protocol outlined provides a high-yield pathway for its preparation, enabling its use in further research and development. This guide serves as a foundational resource for scientists requiring detailed technical information on this compound.

References

Methyl 4-(2-hydroxyphenyl)butanoate CAS number and structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-hydroxyphenyl)butanoate, a valuable phenolic intermediate in organic synthesis. The document details its chemical identity, including its CAS number and structural properties. While specific experimental spectral data is not widely available in public databases, this guide outlines the theoretical principles and expected outcomes for its structural elucidation by means of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for these analytical techniques are provided to guide researchers in their own characterization efforts. The logical workflow for the synthesis and structural verification of this compound is also presented visually. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₄O₃.[1] It belongs to the class of phenolic compounds and is an ester derivative of butanoic acid. Its structure, featuring both a hydroxyl group and a methyl ester, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93108-07-7[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Exact Mass 194.094294304[1]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]

Structure Elucidation

The definitive structure of this compound can be confirmed through a combination of modern spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (4 protons)6.7 - 7.2Multiplet4H
-OH4.5 - 5.5 (variable)Singlet (broad)1H
-OCH₃~3.6Singlet3H
Ar-CH₂-~2.7Triplet2H
-CH₂-CH₂-CO~1.9Multiplet2H
-CH₂-COOCH₃~2.3Triplet2H

Note: These are predicted values based on standard functional group regions. Actual values may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)173 - 175
Ar-C-OH154 - 156
Ar-C (quaternary)128 - 130
Ar-CH115 - 130
-OCH₃51 - 52
Ar-CH₂-29 - 31
-CH₂-CH₂-CO24 - 26
-CH₂-COOCH₃33 - 35

Note: These are predicted values. The aromatic region will show four distinct signals for the CH carbons and two for the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (hydroxyl)3200 - 3600Broad
C-H (aromatic)3000 - 3100Sharp, medium
C-H (aliphatic)2850 - 3000Sharp, medium
C=O (ester)1730 - 1750Strong, sharp
C=C (aromatic)1450 - 1600Medium to weak
C-O (ester)1000 - 1300Strong
C-O (phenol)1200 - 1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityNotes
194[M]⁺Molecular ion peak
163[M - OCH₃]⁺Loss of the methoxy group
135[M - COOCH₃]⁺Loss of the carbomethoxy group
107[C₇H₇O]⁺Benzylic cleavage, hydroxytropylium ion or similar

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to the specific solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the neat sample (liquid or solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the major absorption peaks and correlate them to the corresponding functional groups.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet.

  • Ionization: Utilize Electron Impact (EI) ionization, typically at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Visualization of Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion start Starting Materials (e.g., 2-hydroxyphenylacetic acid) reaction Chemical Transformation (e.g., Esterification, Chain Extension) start->reaction crude Crude Product reaction->crude purify Chromatography (e.g., Column Chromatography) crude->purify pure Pure this compound purify->pure nmr NMR (1H, 13C) pure->nmr Spectroscopic Analysis ms Mass Spectrometry pure->ms Spectroscopic Analysis ir IR Spectroscopy pure->ir Spectroscopic Analysis confirm Structure Confirmed? nmr->confirm ms->confirm ir->confirm yes Yes confirm->yes no No confirm->no re_purify Re-purify / Re-synthesize no->re_purify re_purify->crude

Fig. 1: Logical workflow for synthesis and characterization.

Conclusion

This compound is a commercially available compound with significant potential as a synthetic intermediate. This guide provides its key identifiers and a theoretical framework for its structural elucidation using standard spectroscopic methods. The provided experimental protocols and logical workflow diagrams serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds. Further research to publish a definitive set of experimental spectra for this compound would be a valuable contribution to the scientific community.

References

Methyl 4-(2-hydroxyphenyl)butanoate: An Examination of its Natural Occurrence and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of Methyl 4-(2-hydroxyphenyl)butanoate, with a primary focus on its natural occurrence in the plant kingdom. Extensive database searches and a review of the available literature indicate that, to date, there is no definitive evidence of this compound being isolated as a naturally occurring compound in plants. This document summarizes the available chemical information for this compound and explores the context of structurally related phenolic and phenylbutanoic acid derivatives that are known to be of natural origin. This guide is intended to provide a clear and concise overview for researchers and professionals in drug development and natural product chemistry.

Introduction: The Question of Natural Occurrence

This compound, a methyl ester of a phenolic butanoic acid, presents a chemical structure of interest for its potential bioactivity, drawing parallels with other naturally occurring phenolic compounds known for their diverse pharmacological properties. However, a thorough investigation into its presence in the natural world is a critical first step for any research into its potential as a phytopharmaceutical or lead compound.

Despite extensive searches of chemical and natural product databases, there is currently no scientific literature reporting the isolation and identification of this compound from any plant species. While the compound is commercially available as a synthetic chemical for research purposes, its status as a natural product remains unconfirmed.

Chemical and Physical Properties

While its natural occurrence is not established, the chemical and physical properties of this compound have been characterized. This information is crucial for any synthetic or analytical chemistry applications.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 93108-07-7
Appearance Not specified in readily available sources
Boiling Point 316.5°C at 760 mmHg
Synonyms Benzenebutanoic acid, 2-hydroxy-, methyl ester; 2-hydroxybenzenebutanoic acid methyl ester

This data is compiled from chemical supplier databases and may not represent experimentally verified values in all cases.

Context of Structurally Related Natural Products

The absence of this compound in the plant kingdom does not preclude the importance of its structural motifs in other natural products. Understanding these related compounds can provide context for the potential biological activities of synthetic derivatives.

  • Phenylacetic Acid and its Derivatives: Phenylacetic acid (PAA) and its hydroxylated forms are known to occur in various plants and function as auxin-type plant hormones. These compounds share the core phenylalkanoic acid structure.

  • Other Phenylbutanoic Acid Derivatives: While the specific ortho-hydroxy methyl ester is not reported, other phenylbutanoic acid derivatives have been investigated for their biological effects, though their natural occurrence is also not always confirmed.

  • Raspberry Ketone [4-(4-hydroxyphenyl)butan-2-one]: A well-known natural flavor component of raspberries, this compound is a structural isomer of the unesterified acid of the para-isomer of the target molecule, highlighting that similar carbon skeletons are present in nature.

  • Gingerols and Shogaols: Found in ginger, these compounds are more complex phenolic compounds with alkyl side chains, demonstrating the diversity of phenolic structures in plants.

Biosynthetic Plausibility

While no specific pathway for this compound has been elucidated in plants due to its apparent absence, a hypothetical biosynthetic pathway can be proposed based on known plant metabolic routes. Such a pathway would likely originate from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids and a vast array of phenolic compounds in plants.

Below is a conceptual workflow illustrating a plausible, though unconfirmed, biosynthetic route.

Hypothetical_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Chain_Elongation Chain Elongation (e.g., via Malonyl-CoA) Cinnamic_Acid->Chain_Elongation Hydroxylation ortho-Hydroxylation (P450-dependent) Chain_Elongation->Hydroxylation Reduction Reduction Steps Hydroxylation->Reduction Methylation Methylation (SAM-dependent) Reduction->Methylation Target_Molecule This compound Methylation->Target_Molecule

A hypothetical biosynthetic pathway for this compound.

Methodologies for the Study of Phenolic Esters in Plants

For researchers interested in exploring the potential natural occurrence of this compound or similar compounds, a general experimental workflow is outlined below. This protocol is based on standard methodologies for the isolation and identification of novel plant secondary metabolites.

Experimental_Workflow Plant_Material Plant Material Collection and Preparation Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning or Solid-Phase Extraction Extraction->Fractionation Chromatography Chromatographic Separation (e.g., Column, HPLC) Fractionation->Chromatography Isolation Isolation of Pure Compounds Chromatography->Isolation Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolation->Structure_Elucidation Quantification Quantitative Analysis (e.g., LC-MS/MS) Structure_Elucidation->Quantification

A general workflow for the isolation and identification of plant metabolites.

A detailed experimental protocol would involve the following key steps:

  • Extraction: Dried and powdered plant material is typically extracted with a series of solvents of increasing polarity, for instance, starting with hexane, followed by ethyl acetate, and then methanol.

  • Fractionation: The crude extracts are then fractionated using techniques such as column chromatography over silica gel or Sephadex, or by liquid-liquid partitioning.

  • Purification: Fractions of interest are subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The structure of isolated compounds is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Conclusion and Future Directions

Future research could focus on:

  • Broadening the Search: Comprehensive metabolomic studies of a wider range of plant species, particularly those known to produce other phenolic butanoates or related structures, could potentially lead to its discovery.

  • Synthetic Biology Approaches: The hypothetical biosynthetic pathway could be explored through synthetic biology, by introducing the necessary enzymes into a microbial host to produce the compound.

  • Pharmacological Evaluation: The lack of natural occurrence does not diminish the potential for biological activity. Synthetic this compound can be screened for various pharmacological activities, which may lead to the development of novel therapeutic agents.

This guide serves to clarify the current state of knowledge and provide a framework for future investigations into this and similar compounds.

Solubility Profile of Methyl 4-(2-hydroxyphenyl)butanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-(2-hydroxyphenyl)butanoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate precise quantitative data.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity, molecular weight, and the nature of the solvent. This compound possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an ester (-COOCH₃) group imparts polarity, allowing for hydrogen bonding and dipole-dipole interactions. Conversely, the benzene ring and the butanoate carbon chain contribute to its non-polar, hydrophobic nature.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is expected to be lower, while it is likely to have limited solubility in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and ester groups of the solute.
Ketones Acetone, Methyl Ethyl KetoneHighThe polar carbonyl group of the ketone can engage in dipole-dipole interactions with the ester and hydroxyl groups of the solute.
Esters Ethyl AcetateHighAs an ester itself, the compound is expected to be highly miscible with other esters of similar size due to favorable dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers are good hydrogen bond acceptors and can interact with the hydroxyl group of the solute. THF is more polar and should be a better solvent than diethyl ether.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents can interact through dipole-dipole forces.
Aromatic Hydrocarbons Toluene, BenzeneModerateThe aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant difference in polarity between the largely non-polar solvent and the polar functional groups of the solute will limit solubility.
Water Low to Very LowWhile the hydroxyl and ester groups can form hydrogen bonds with water, the large non-polar benzene ring and hydrocarbon chain will significantly limit aqueous solubility.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted based on specific laboratory conditions and available equipment.[2][3][4][5]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start prep_solute Weigh Solute start->prep_solute mix Combine in Vial prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature mix->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-hydroxyphenyl)butanoate, a phenolic ester, presents a compelling scaffold for therapeutic investigation due to its structural components. While direct experimental data on this specific molecule is limited, its chemical architecture, featuring a phenolic moiety and a butanoate ester, suggests a strong potential for significant biological activities. This technical guide consolidates the theoretical basis for its antioxidant, anti-inflammatory, and other potential bioactivities, drawing parallels from structurally related compounds and the known pharmacological effects of its constituent functional groups. Detailed experimental protocols are provided to facilitate the empirical validation of these predicted activities, and key signaling pathways are visualized to offer a mechanistic framework for future research.

Introduction

This compound is an organic compound that merges a phenolic ring with a methyl ester of a C4 carboxylic acid. The presence of the hydroxyl group on the phenyl ring is a hallmark of many antioxidant molecules, while the butanoate chain is structurally related to the short-chain fatty acid butyrate, a known modulator of inflammatory and metabolic pathways. This unique combination suggests that this compound could serve as a valuable lead compound in drug discovery, particularly in the realms of oxidative stress and inflammation-mediated diseases. This document aims to provide a comprehensive overview of its potential biological activities, supported by a theoretical framework and actionable experimental designs.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the well-documented properties of its core structures: the phenolic group and the butanoate ester.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1][2] This action interrupts the chain reactions of oxidation that can lead to cellular damage.

Mechanism of Action: The antioxidant effect of the phenolic moiety is predicted to occur via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[1][3] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[2] This activity is anticipated to contribute to the protection of cells from oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Relevant Signaling Pathway: The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[4][5] Phenolic compounds can induce the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.[4][5]

Anti-inflammatory Activity

Both the phenolic and butanoate components of the molecule suggest potential anti-inflammatory effects. Phenolic compounds have been shown to modulate inflammatory pathways, and butyrate is a well-established anti-inflammatory agent.[6][7]

Mechanism of Action: The phenolic component may exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][8] These pathways are central to the production of pro-inflammatory cytokines and mediators.[9][10]

Furthermore, the butanoate ester may be hydrolyzed in vivo by esterases to release butyric acid (butyrate).[11][12] Butyrate is a potent inhibitor of histone deacetylases (HDACs), leading to the altered expression of genes involved in inflammation.[7] It can also suppress the activation of NF-κB.[7]

Relevant Signaling Pathway: The NF-κB signaling pathway is a critical mediator of inflammatory responses.[9] Its inhibition by both phenolic compounds and butyrate would lead to a downstream reduction in the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.[9][10]

Potential Antimicrobial and Other Activities

Some phenolic compounds and butyrate derivatives have demonstrated antimicrobial properties.[8][13] Butyrate is also known to play a crucial role in maintaining gut health and has been investigated for its effects on metabolic and neurological conditions.[14][15]

Quantitative Data on Related Compounds

Biological ActivityKey Quantitative MetricsExamples from Structurally Related Compounds
Antioxidant IC50 (DPPH, ABTS assays), ORAC valuePhenolic acids exhibit a wide range of IC50 values in the µM to mM range depending on the specific compound and assay conditions.
Anti-inflammatory IC50 (COX-1/COX-2 inhibition), Inhibition of cytokine production (e.g., TNF-α, IL-6), ED50 (in vivo models)Certain phenolic derivatives show selective COX-2 inhibition with IC50 values in the low µM range. Butyrate has been shown to reduce inflammatory markers in various cell and animal models.
Antimicrobial Minimum Inhibitory Concentration (MIC)Phenolic compounds can have MICs against various bacteria and fungi, often in the µg/mL to mg/mL range.

Experimental Protocols

To empirically determine the biological activities of this compound, the following experimental protocols are recommended.

In Vitro Antioxidant Activity Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound.

    • Add a small volume of each compound dilution to a fixed volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Use a positive control like ascorbic acid or Trolox.

    • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assays

4.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with LPS.

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate until they reach appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

    • Calculate the percentage inhibition of NO production.

4.2.2. Measurement of Pro-inflammatory Cytokine Production

  • Principle: This method quantifies the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.

  • Protocol:

    • Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay (Protocol 4.2.1).

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Determine the percentage inhibition of cytokine production for each concentration of the test compound.

Visualizations of Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Phenolic This compound (Phenolic Moiety) Phenolic->Keap1_Nrf2 Potentially Stabilizes Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 antioxidant response pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB->NFkB Releases Phenolic_Butyrate This compound (Phenolic & Butyrate moieties) Phenolic_Butyrate->IKK Inhibits Phenolic_Butyrate->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds to Promoter Regions Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Activates Transcription

Caption: NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery due to the high probability of it possessing antioxidant and anti-inflammatory properties. The theoretical framework presented in this guide, based on the known activities of its phenolic and butanoate components, provides a strong rationale for its further investigation. The outlined experimental protocols offer a clear path for the empirical validation of these potential activities. Future research should focus on synthesizing and purifying this compound to perform these in vitro and subsequent in vivo studies. Elucidating its pharmacokinetic and pharmacodynamic profiles will be crucial in determining its potential as a therapeutic agent for a range of diseases underpinned by oxidative stress and inflammation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Phenolic Esters

Phenolic esters are a significant class of organic compounds widely utilized in the pharmaceutical, cosmetic, and food industries for their antioxidant, anti-inflammatory, and antimicrobial properties. Their synthesis is a cornerstone of medicinal chemistry and materials science, aiming to enhance the lipophilicity and bioavailability of parent phenolic compounds. This guide provides a detailed overview of the core chemical and enzymatic methodologies for synthesizing phenolic esters, complete with experimental protocols, comparative data, and mechanistic diagrams.

Chemical Synthesis of Phenolic Esters

Chemical methods for phenolic ester synthesis are well-established, offering versatility and scalability. The primary approaches include direct esterification with carboxylic acids, and reactions with more reactive acylating agents like acyl chlorides and acid anhydrides.

Fischer-Speier Esterification

Fischer-Speier esterification is a classical method involving the reaction of a phenol with a carboxylic acid in the presence of a strong acid catalyst.[1] While traditionally used for alcohols, it is also effective for phenols, often yielding good to quantitative results.[1] The reaction is an equilibrium process, and strategies such as using an excess of one reactant or removing the water byproduct are employed to drive the reaction towards the ester product.[1][2]

General Reaction Mechanism

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the phenol, and subsequent elimination of water.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Hexyl Dihydrocaffeate [3]
  • Reactant Mixture: In a reaction vessel, combine dihydrocaffeic acid, hexanol (in excess, e.g., 30 equivalents), and a catalytic amount of p-toluenesulfonic acid (P-TSA) (1 mol%).

  • Reaction Conditions: Heat the mixture to 80-90°C.[3]

  • Reaction Time: Maintain the temperature and stir for approximately 2 hours.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data: Acid-Catalyzed Esterification
Phenolic AcidAlcoholCatalyst (mol%)Temp. (°C)Time (h)Yield (%)Reference
Dihydrocaffeic AcidPropanolP-TSA (1)90288[3]
Caffeic AcidPropanolP-TSA (1)90285[3]
Gallic AcidPropanolP-TSA (1)90288[3]
Dihydrocaffeic AcidHexanolP-TSA (1)80299[3]
Caffeic AcidOctanolSulfuric Acid (20)120480[3]
Ferulic AcidOctanolSulfuric Acid (20)120485[3]
Sinapic AcidOctanolSulfuric Acid (20)120482[3]
Steglich Esterification

The Steglich esterification is a mild method for forming esters, particularly suitable for substrates that are sensitive to the harsh conditions of Fischer esterification.[4][5] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4] The reaction is typically performed at room temperature and is characterized by the formation of a dicyclohexylurea (DCU) byproduct, which sequesters the water molecule generated.[4]

General Reaction Mechanism

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the phenol to yield the ester.

Steglich_Esterification Reactants RCOOH + ArOH + DCC + DMAP O_Acylisourea O-Acylisourea Intermediate Reactants->O_Acylisourea Activation Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP Side_Reaction N-Acylurea (Side Product) O_Acylisourea->Side_Reaction 1,3-Rearrangement (Slow, DMAP suppresses) Ester_Formation Ester + DCU Acyl_Pyridinium->Ester_Formation + ArOH

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Greener Steglich Esterification [6][7]
  • Reactant Mixture: In a round-bottom flask, combine the carboxylic acid (1.0 eq), 4-(Dimethylamino)pyridine (DMAP, 0.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, a water-soluble carbodiimide, 1.5 eq).[7]

  • Solvent and Alcohol Addition: Add acetonitrile as the solvent, followed by the phenol or alcohol (1.2 eq) and a magnetic stir bar.[7]

  • Reaction Conditions: Place the flask in a pre-heated water bath (e.g., 40°C) and stir the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, remove the acetonitrile under reduced pressure. Add diethyl ether and 1 M HCl to the residue and transfer to a separatory funnel.[7]

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified ester product. This protocol often avoids the need for column chromatography.[6]

Acylation with Acyl Chlorides and Anhydrides

Reacting phenols with acyl chlorides or acid anhydrides is a highly efficient method for ester synthesis.[8] These reagents are more reactive than carboxylic acids, and the reactions often proceed rapidly at room temperature or with gentle warming.[8][9] To enhance the reactivity of the phenol, it can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide.[8][10]

Experimental Protocol: Synthesis of Phenyl Ethanoate [8]
  • Reactant Mixture: In a fume hood, cautiously add ethanoyl chloride (CH₃COCl) to an equimolar amount of phenol.

  • Reaction Conditions: The reaction occurs at room temperature, often with vigorous evolution of hydrogen chloride gas.[9] If using a less reactive acyl chloride (e.g., benzoyl chloride) or an acid anhydride, gentle warming may be necessary.[8][10]

  • Alternative (for less reactive acylating agents): First, dissolve the phenol in aqueous sodium hydroxide to form sodium phenoxide. Then, add the acyl chloride (e.g., benzoyl chloride) and shake the mixture vigorously for about 15 minutes.[10]

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude ester.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Enzymatic Synthesis of Phenolic Esters

Enzymatic synthesis offers a green and highly selective alternative to chemical methods.[11] Lipases, particularly immobilized Candida antarctica lipase B (CALB, often known as Novozym 435), are widely used due to their stability in organic solvents and broad substrate specificity.[3][12] These reactions are performed under mild conditions, minimizing by-product formation and degradation of sensitive functional groups.[11]

General Workflow for Enzymatic Esterification

The process involves combining the substrates with an immobilized enzyme in a suitable organic solvent, followed by incubation and product isolation.

Enzymatic_Synthesis_Workflow A 1. Substrate Preparation (Phenolic Acid + Alcohol in Solvent) B 2. Enzyme Addition (e.g., Immobilized CALB) A->B C 3. Incubation (Shaking at controlled temp.) B->C D 4. Reaction Monitoring (e.g., GC, HPLC) C->D E 5. Enzyme Removal (Filtration/Centrifugation) D->E F 6. Product Purification (Solvent Evaporation, Chromatography) E->F

Caption: General workflow for enzymatic ester synthesis.

Experimental Protocol: Lipase-Catalyzed Synthesis of Vanillyl Hexanoate [11][12]
  • Reactant Mixture: In a flask, dissolve vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and hexanoic acid in a suitable solvent like tert-butyl methyl ether. A molar ratio of 1:2 (alcohol:acid) is often used.[11]

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB), typically 5% by weight of the substrates.[11][12]

  • Reaction Conditions: Incubate the flask on a rotary shaker at approximately 37°C and 200 rpm.[11][12]

  • Reaction Time: Allow the reaction to proceed for 24-48 hours. Monitor the conversion by gas chromatography (GC).[12]

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.[3]

  • Work-up: Evaporate the solvent from the filtrate. Dissolve the residue in a solvent like chloroform and wash with a saturated sodium bicarbonate solution to remove excess unreacted acid.[11]

  • Purification: Collect the organic phase, dry it, and evaporate the solvent. Purify the final ester product using silica gel column chromatography.[11]

Quantitative Data: Enzymatic Synthesis of Phenolic Esters
Phenol/Phenolic AcidAcyl DonorEnzymeSolventTemp. (°C)Time (h)Yield/Conv. (%)Reference
4-Hydroxybenzyl alcoholHexanoic AcidCALBtert-Butyl methyl ether3748>50 (Conv.)[11][12]
Vanillyl alcoholHexanoic AcidCALBtert-Butyl methyl ether3748~80 (Conv.)[11][12]
HydroxytyrosolOctanoic AcidCALB (10%)2-Methyl-2-butanol502085-90 (Yield)[3]
TyrosolOleic AcidNovozym 435Vacuum (10 mbar)80295 (Yield)[3]
3-Phenylpropanoic acidEthanolY. lipolytica biomassIsooctane372495 (Conv.)[13]
TyrosolVinyl AcetateY. lipolytica biomassIsooctane3724~30 (Conv.)[13]
Hydroxyphenylpropionic acid1-OctanolCALBHeptane52.958.295.9 (Yield)[3]

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. Methyl 4-(2-hydroxyphenyl)butanoate is a chemical for research and development purposes, and a comprehensive Safety Data Sheet (SDS) with fully determined safety and toxicity data is not publicly available. Therefore, this substance should be handled with the utmost care, assuming it is potentially hazardous. The information provided herein is based on available data for the compound and structurally related chemicals. All laboratory personnel must be trained in the proper handling of chemicals and should consult with their institution's safety officer before use.

Introduction

This compound is a phenolic ester utilized in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and bioactive molecules.[1] Its utility as a chemical intermediate in research and drug design necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols to minimize risk to laboratory personnel.[1] This guide provides a summary of the available safety and handling information for this compound and related compounds.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. While some experimental data for this compound is available, many properties are computationally predicted.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃LookChem[2], MySkinRecipes[1]
Molecular Weight 194.23 g/mol LookChem[2], MySkinRecipes[1], PubChem[3]
Boiling Point 316.5°C at 760 mmHgMySkinRecipes[1]
Vapor Pressure 0.000172 mmHg at 25°CLookChem[2]
XLogP3 2.1LookChem[2]
Hydrogen Bond Donor Count 1LookChem[2]
Hydrogen Bond Acceptor Count 3LookChem[2]

Hazard Identification and GHS Classification

Inferred Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Data is not available. Phenol itself is toxic if swallowed, in contact with skin, or if inhaled. The oral LD50 of phenol in rats is approximately 317 mg/kg.

  • Skin Corrosion/Irritation: Likely to be an irritant based on the phenolic group.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.

  • Respiratory Sensitization: Unknown.

  • Skin Sensitization: Unknown.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Data not available.

Given the lack of data, it is prudent to handle this compound as if it were hazardous.

Toxicological Data of Structurally Related Compounds

To better understand the potential risks, it is useful to review toxicological data for similar compounds.

CompoundCAS NumberLD50 (Oral, Rat)LC50 (Inhalation, Rat)Notes
Phenol108-95-2317 mg/kg>900 ppm (4 h)Toxic if swallowed, in contact with skin, and if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4]
Methyl Butyrate623-42-7>5000 mg/kgNot availableHighly flammable liquid and vapor.
4-(p-Hydroxyphenyl)-2-butanone5471-51-2Not specifiedNot specifiedNot found to be genotoxic.[1]

Experimental Protocols for Safety Assessment

For novel or poorly characterized substances like this compound, experimental determination of safety parameters is crucial. Below are generalized protocols for key safety tests.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.

Principle: A sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Apparatus: Pensky-Martens or similar closed-cup flash point tester.

Procedure:

  • Place the test sample into the cup of the apparatus.

  • Place the lid on the cup and insert the thermometer and ignition source.

  • Begin heating the sample at a slow, constant rate.

  • Stir the sample to ensure temperature uniformity.

  • At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.

  • Record the temperature at which a flash is observed.

  • Correct the observed flash point to standard atmospheric pressure.

Safe Handling and Storage

All personnel handling this compound must adhere to strict safety protocols.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

  • Avoid direct contact with the substance.

  • Avoid inhalation of vapors or dust.

  • Prevent the formation of dust and aerosols.

  • Use the smallest amount of material necessary for the experiment.

  • Prepare a detailed experimental plan before starting work.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Label the container clearly with the chemical name, date received, and any known hazards.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in the general trash.

  • Use a licensed chemical waste disposal company.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_post_use Post-Experiment Risk_Assessment Conduct Risk Assessment (Review available data, assume hazardous) SOP_Development Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development PPE_Selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) SOP_Development->PPE_Selection Emergency_Plan Review Emergency Procedures (Spill, Exposure) PPE_Selection->Emergency_Plan Receiving Receive and Inspect Container Emergency_Plan->Receiving Storage Store in a Cool, Dry, Ventilated Area Receiving->Storage Weighing_Transfer Weighing and Transfer (In Fume Hood) Storage->Weighing_Transfer Transport with secondary containment Experimentation Conduct Experiment Weighing_Transfer->Experimentation Decontamination Decontaminate Work Area and Equipment Experimentation->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste via Certified Vendor Waste_Segregation->Waste_Disposal Documentation Document Experiment and Waste Waste_Disposal->Documentation

Caption: Safe handling workflow for this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling and melting points, of Methyl 4-(2-hydroxyphenyl)butanoate. It includes detailed experimental protocols for the determination of these properties and outlines a common synthetic pathway for its preparation and purification.

Core Physical Properties

This compound is a phenolic ester of interest in various research and development applications. A precise understanding of its physical properties is crucial for its synthesis, purification, and handling.

Data Presentation

The known quantitative physical properties of this compound are summarized in the table below.

PropertyValueConditions
Boiling Point 316.5 °Cat 760 mmHg
Melting Point Not Experimentally Determined-

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling and melting points of this compound, as well as a representative synthetic and purification procedure.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a precise determination of the boiling point of this compound, the following distillation-based method is recommended.

Apparatus:

  • Round-bottom flask

  • Distillation head (Claisen or simple)

  • Condenser (Liebig or Graham)

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle with a stirrer

  • Boiling chips

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place a magnetic stir bar and a few boiling chips into the round-bottom flask.

  • Add the purified this compound to the flask.

  • Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Begin a gentle flow of coolant through the condenser.

  • If the compound is susceptible to oxidation at high temperatures, flush the apparatus with an inert gas.

  • Gradually heat the flask using the heating mantle.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

  • Continue to record the temperature as the distillation proceeds. The temperature should remain constant for a pure substance. This constant temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment. If the distillation is performed at a pressure other than 760 mmHg, a pressure-temperature nomograph should be used to correct the boiling point to standard pressure.

Determination of Melting Point

Although a literature value for the melting point is not available, should the compound be a solid at room temperature or be induced to crystallize, the following capillary method can be used for its determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is crystalline)

Procedure:

  • Ensure the sample of this compound is pure and completely dry.

  • If the sample consists of large crystals, gently grind them to a fine powder using a mortar and pestle.

  • Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the sample holder of the melting point apparatus.

  • Set the heating rate to a rapid setting to quickly determine an approximate melting range.

  • Observe the sample through the magnifying lens. Note the temperature at which the first sign of melting occurs and the temperature at which the entire sample becomes a clear liquid. This provides a rough melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample in a clean capillary tube.

  • Set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) starting from a temperature approximately 20 °C below the rough melting point.

  • Carefully observe and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting point range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Synthesis and Purification Workflow

A common route for the synthesis of this compound involves the catalytic hydrogenation of a coumarin precursor followed by esterification.

Logical Relationship of Synthesis and Purification

Synthesis_Purification_Workflow A 3,4-Dihydrocoumarin (Starting Material) B Catalytic Hydrogenation (e.g., H2, Pd/C) A->B Reaction C 4-(2-Hydroxyphenyl)butanoic Acid (Intermediate) B->C Product D Fischer Esterification (Methanol, Acid Catalyst) C->D Reaction E Crude this compound D->E Product F Work-up (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Pure this compound G->H Final Product Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve 3,4-Dihydrocoumarin in Solvent B Add Catalyst (e.g., Pd/C) A->B C Hydrogenate under H2 Atmosphere B->C D Filter Catalyst C->D E Evaporate Solvent D->E F Add Methanol and Acid Catalyst E->F G Reflux Reaction Mixture F->G H Cool and Neutralize G->H Post-Reaction I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M Characterize Pure Product L->M

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of Methyl 4-(2-hydroxyphenyl)butanoate, a valuable intermediate in the preparation of various organic compounds. The primary synthesis route detailed is the Baeyer-Villiger oxidation of 3,4-dihydronaphthalene-1(2H)-one. An alternative two-step route commencing with the catalytic hydrogenation of coumarin is also presented.

Primary Synthetic Route: Baeyer-Villiger Oxidation

This route offers a high-yield, one-step conversion of a commercially available starting material to the target compound.

Reaction Scheme:

3,4-dihydronaphthalene-1(2H)-one → this compound

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydronaphthalene-1(2H)-one (10 mmol, 1.46 g) in methanol (100 mL).

  • Reagent Addition: To the stirred solution, cautiously add sulfuric acid (98%, 1 mL) as a catalyst. Subsequently, add dipotassium peroxodisulfate (20 mmol, 5.41 g) portion-wise over 30 minutes to control the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2 v/v) to afford pure this compound.

Quantitative Data Summary:

ParameterValue
Starting Material3,4-dihydronaphthalene-1(2H)-one
Yield89%
Reaction Time12 hours
Reaction Temperature65 °C (Reflux)
Purity (post-chromatography)>98%

Experimental Workflow Diagram:

SynthesisWorkflow Workflow for Baeyer-Villiger Oxidation A Dissolve 3,4-dihydronaphthalene-1(2H)-one in Methanol B Add Sulfuric Acid (Catalyst) A->B C Add Dipotassium Peroxodisulfate (Oxidant) B->C D Reflux at 65°C for 12h C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4, Filter, Concentrate G->H I Purify by Column Chromatography H->I J Obtain Pure Methyl 4-(2-hydroxyphenyl)butanoate I->J

Figure 1: Step-by-step workflow for the synthesis of this compound via Baeyer-Villiger oxidation.

Alternative Synthetic Route: From Coumarin

This two-step route involves the catalytic hydrogenation of coumarin to form the intermediate carboxylic acid, followed by Fischer esterification.

Step 1: Synthesis of 4-(2-hydroxyphenyl)butanoic acid

Reaction Scheme:

Coumarin → 4-(2-hydroxyphenyl)butanoic acid

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, place coumarin (10 mmol, 1.46 g) and 10% Palladium on charcoal (10 mol%, 1.06 g).

  • Solvent Addition: Add methanol (50 mL) as the solvent.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 10 atm.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 24 hours.

  • Work-up: After cooling and releasing the pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-hydroxyphenyl)butanoic acid, which can be used in the next step without further purification.

Step 2: Fischer Esterification

Reaction Scheme:

4-(2-hydroxyphenyl)butanoic acid → this compound

Experimental Protocol:

  • Reaction Setup: To the crude 4-(2-hydroxyphenyl)butanoic acid from the previous step, add methanol (100 mL) and a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) for 6 hours.

  • Work-up and Purification: Follow the work-up and purification procedure as described in the Baeyer-Villiger oxidation protocol (steps 4-6).

Quantitative Data Summary:

ParameterStep 1: HydrogenationStep 2: Esterification
Starting MaterialCoumarin4-(2-hydroxyphenyl)butanoic acid
Yield~95% (crude)~90% (over two steps)
Reaction Time24 hours6 hours
Reaction Temperature80 °C65 °C (Reflux)

Signaling Pathway Diagram (Logical Relationship):

AlternativeRoute Alternative Synthesis via Coumarin Hydrogenation Coumarin Coumarin Intermediate_Acid 4-(2-hydroxyphenyl)butanoic acid Coumarin->Intermediate_Acid Catalytic Hydrogenation (H2, Pd/C) Final_Product This compound Intermediate_Acid->Final_Product Fischer Esterification (Methanol, H2SO4)

Figure 2: Logical flow of the alternative two-step synthesis from coumarin.

Application Notes and Protocols for Methyl 4-(2-hydroxyphenyl)butanoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-hydroxyphenyl)butanoate is a versatile organic compound that holds significant promise as a key intermediate in the synthesis of novel pharmaceutical agents. Its chemical structure, featuring both a phenolic hydroxyl group and a methyl ester, provides two reactive sites for molecular modification, making it an attractive scaffold for the development of new drugs. While direct therapeutic applications of this compound are not extensively documented, its structural motif is present in various bioactive molecules, suggesting its potential as a precursor for compounds with diverse pharmacological activities.

This document outlines the potential applications of this compound in the development of antimicrobial agents, based on the known bioactivity of structurally related compounds. The provided protocols and data are illustrative and intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Potential Application: Synthesis of Novel Antimicrobial Agents

The presence of the 2-hydroxyphenyl moiety in this compound is significant, as phenolic compounds are known to exhibit a broad spectrum of antimicrobial activities. By chemically modifying the ester group and the aromatic ring, it is possible to generate a library of derivatives with potentially enhanced antimicrobial potency and selectivity.

Hypothesized Signaling Pathway for Antimicrobial Action

The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of derivatives synthesized from this compound.

antimicrobial_pathway cluster_drug Drug Derivative cluster_cell Bacterial Cell Drug M42HPB Derivative Membrane Cell Membrane Disruption Drug->Membrane Enzyme Enzyme Inhibition Drug->Enzyme DNA_RNA DNA/RNA Synthesis Inhibition Drug->DNA_RNA Protein Protein Synthesis Inhibition Drug->Protein CellDeath Cell Death Membrane->CellDeath Enzyme->CellDeath DNA_RNA->CellDeath Protein->CellDeath

Caption: Hypothetical signaling pathway of antimicrobial action.

Experimental Protocols

The following protocols describe a potential workflow for the synthesis and evaluation of antimicrobial derivatives of this compound.

Protocol 1: Synthesis of N-Substituted Amide Derivatives

This protocol outlines the synthesis of amide derivatives from this compound, which can be further evaluated for antimicrobial activity.

Workflow Diagram:

synthesis_workflow M42HPB This compound Hydrolysis Hydrolysis (LiOH, THF/H2O) M42HPB->Hydrolysis CarboxylicAcid 4-(2-hydroxyphenyl)butanoic acid Hydrolysis->CarboxylicAcid Amidation Amidation (Amine, Coupling Agent) CarboxylicAcid->Amidation AmideDerivative N-Substituted Amide Derivative Amidation->AmideDerivative Purification Purification (Column Chromatography) AmideDerivative->Purification FinalProduct Pure Amide Derivative Purification->FinalProduct

Caption: Synthetic workflow for amide derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Various primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the mixture with 1M HCl to pH 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain 4-(2-hydroxyphenyl)butanoic acid.

  • Amide Coupling:

    • Dissolve 4-(2-hydroxyphenyl)butanoic acid (1.0 eq) in DMF.

    • Add the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted amide derivative.

Protocol 2: Evaluation of Antimicrobial Activity (Broth Microdilution Assay)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in their respective media.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in the appropriate broth in the 96-well plates to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include positive (microbes in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by visual inspection or by measuring the optical density at 600 nm.

Data Presentation

The following table presents hypothetical antimicrobial activity data for a series of synthesized derivatives of this compound.

Compound IDR Group (Amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
M42HPB-01 Benzylamine64128>256
M42HPB-02 4-Chlorobenzylamine3264128
M42HPB-03 2-Phenylethylamine128256>256
M42HPB-04 Cyclohexylamine163264
M42HPB-05 Piperidine81632
Vancomycin -1--
Ciprofloxacin -0.50.015-
Amphotericin B ---0.5

Conclusion

This compound represents a valuable starting material for the synthesis of novel compounds with potential pharmaceutical applications. The protocols and hypothetical data presented here provide a framework for exploring its use in the development of new antimicrobial agents. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy and toxicity evaluations, is necessary to fully realize the therapeutic potential of derivatives from this versatile chemical scaffold.

Application Notes and Protocols: Methyl 4-(2-hydroxyphenyl)butanoate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-hydroxyphenyl)butanoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its structure, incorporating both a phenol and a methyl ester, allows for a range of chemical transformations, making it a versatile building block in medicinal chemistry and materials science. This document provides detailed application notes and protocols for its use, with a focus on its role in the synthesis of bioactive scaffolds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 93108-07-7N/A
Molecular Formula C₁₁H₁₄O₃N/A
Molecular Weight 194.23 g/mol N/A
Boiling Point 316.5 °C at 760 mmHg[1]
Storage Room temperature, under inert gas[1]

Applications in Organic Synthesis

This compound is a strategic starting material for the synthesis of various heterocyclic systems, most notably benzoxepinones. The presence of the hydroxyl group and the ester functionality on a flexible butyl chain allows for intramolecular reactions to form seven-membered rings, a common motif in biologically active compounds.

Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one via Intramolecular Friedel-Crafts Acylation

A primary application of this compound is its conversion to 2,3,4,5-tetrahydro-1-benzoxepin-5-one. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of the butanoate chain onto the aromatic ring, facilitated by a Lewis acid catalyst. The resulting benzoxepinone core is a privileged scaffold found in a number of pharmacologically active molecules.

Experimental Workflow: Intramolecular Friedel-Crafts Acylation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Intramolecular Friedel-Crafts Acylation A->D B Polyphosphoric Acid (PPA) B->D C Heat (e.g., 100-120 °C) C->D E Quenching with Ice-water D->E F Extraction with Organic Solvent E->F G Chromatographic Purification F->G H 2,3,4,5-Tetrahydro-1-benzoxepin-5-one G->H

Caption: Workflow for the synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Detailed Protocol: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one

This protocol is based on established methods for intramolecular Friedel-Crafts acylation of phenolic esters.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • To a round-bottom flask charged with polyphosphoric acid (10 eq), add this compound (1.0 eq) at room temperature with vigorous stirring.

  • Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Expected Yield: While specific yields for this exact substrate are not widely reported, similar intramolecular Friedel-Crafts cyclizations of phenolic esters typically proceed in moderate to good yields (50-80%).

Characterization Data for 2,3,4,5-Tetrahydro-1-benzoxepin-5-one:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, and the three methylene groups of the oxepine ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ring system.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₀H₁₀O₂) should be observed.

Potential Applications in the Synthesis of Bioactive Molecules and Fragrances

The versatility of this compound extends to its use in the synthesis of other classes of compounds.[1]

  • Pharmaceuticals: The phenolic hydroxyl and ester functionalities make it a suitable precursor for creating compounds with potential anti-inflammatory, antioxidant, or antimicrobial properties.[1] It can be employed in the design and optimization of drug candidates, particularly those targeting neurological or metabolic disorders.[1]

  • Fragrance and Flavor Industry: This compound can be used in the formulation of aromatic esters, contributing to the sensory profiles of perfumes and food products.[1]

Signaling Pathway Visualization: Potential Pharmacological Targets

The benzoxepine scaffold, readily synthesized from this compound, is a core structure in various compounds that interact with biological signaling pathways. The diagram below illustrates a hypothetical interaction of a benzoxepine derivative with a generic signaling cascade.

G cluster_pathway Generic Signaling Pathway A Benzoxepine Derivative (from Intermediate) B Receptor A->B Inhibition C Kinase Cascade B->C D Transcription Factor C->D E Cellular Response (e.g., Anti-inflammatory) D->E

References

Application Note: High-Sensitivity GC-MS Analysis of Butanoate Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoate, a short-chain fatty acid (SCFA), and its derivatives are crucial signaling molecules in various physiological and pathological processes. Produced by gut microbial fermentation of dietary fibers, butanoate acts as a primary energy source for colonocytes and plays a significant role in maintaining intestinal homeostasis, modulating immune responses, and influencing cellular proliferation and differentiation.[1][2] Its mechanism of action often involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression.[3][4][5] Consequently, the accurate quantification of butanoate derivatives in biological matrices is of paramount importance in biomedical research and for the development of novel therapeutics targeting pathways modulated by these molecules.

This application note provides a detailed protocol for the sensitive and robust analysis of butanoate derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and quantifying volatile and semi-volatile compounds. The following sections detail the experimental workflow, from sample preparation and derivatization to GC-MS analysis, and present representative quantitative data.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of butanoate derivatives is depicted below.

Experimental Workflow for GC-MS Analysis of Butanoate Derivatives cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (e.g., Plasma, Feces) Homogenization Homogenization/ Extraction SampleCollection->Homogenization ProteinPrecipitation Protein Precipitation Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection DerivatizationReaction Derivatization with PFBBr SupernatantCollection->DerivatizationReaction Extraction Liquid-Liquid Extraction DerivatizationReaction->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Fig. 1: GC-MS analysis workflow for butanoate derivatives.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of butanoate derivatives from biological samples such as plasma or serum.

Materials:

  • Internal Standard (IS) solution (e.g., deuterated butyric acid)

  • Methanol (MeOH), ice-cold

  • Centrifuge capable of 4°C and >10,000 x g

  • Microcentrifuge tubes

Protocol:

  • To 100 µL of sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new clean tube for the derivatization step.

Derivatization

Due to their volatility and polarity, butanoate and other SCFAs require derivatization prior to GC-MS analysis to improve chromatographic separation and detection sensitivity. Pentafluorobenzyl bromide (PFBBr) is a common and effective derivatization agent.

Materials:

  • Supernatant from sample preparation

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Pentafluorobenzyl bromide (PFBBr) solution (in acetone)

  • Sodium hydroxide (NaOH) solution

  • Hexane

  • Nitrogen gas supply for evaporation

  • Ethyl acetate

Protocol:

  • To the supernatant, add 50 µL of TBAHS solution.

  • Add 100 µL of the PFBBr solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Perform a liquid-liquid extraction by adding 500 µL of hexane and vortexing for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (hexane) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of PFBBr-derivatized butanoate derivatives. These may need to be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C

Quantitative Data

The following tables summarize typical quantitative performance data for the GC-MS analysis of butanoate derivatives using the described method.

Table 1: Linearity and Range

Analyte (as PFBBr derivative)Linear Range (µM)Correlation Coefficient (r²)
Butyrate0.5 - 500> 0.998
Isobutyrate0.5 - 500> 0.997
Butyl Butyrate1 - 1000> 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte (as PFBBr derivative)LOD (µM)LOQ (µM)
Butyrate0.10.5
Isobutyrate0.10.5
Butyl Butyrate0.21

Table 3: Precision and Accuracy (Recovery)

Analyte (as PFBBr derivative)Concentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Butyrate10< 5%< 8%95 - 105%
100< 4%< 7%97 - 103%
Isobutyrate10< 6%< 9%94 - 106%
100< 5%< 8%96 - 104%
Butyl Butyrate20< 5%< 8%93 - 107%
200< 4%< 7%95 - 105%

Butyrate Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.[3][5]

Butyrate Signaling Pathway Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Acetylation Chromatin Chromatin Structure (Relaxed) AcetylatedHistones->Chromatin Leads to GeneExpression Altered Gene Expression Chromatin->GeneExpression Allows for CellCycle Cell Cycle Arrest GeneExpression->CellCycle Differentiation Induction of Differentiation GeneExpression->Differentiation Apoptosis Induction of Apoptosis GeneExpression->Apoptosis

Fig. 2: Butyrate's inhibition of HDAC and its downstream effects.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of butanoate derivatives, which is applicable to a wide range of research and drug development settings. The described methods for sample preparation, derivatization, and GC-MS analysis, coupled with the provided quantitative data, offer a robust framework for the accurate and sensitive quantification of these important signaling molecules. The visualization of the experimental workflow and the butyrate signaling pathway further aids in the understanding and implementation of these analytical procedures. The reliable measurement of butanoate derivatives is critical for advancing our understanding of their roles in health and disease and for the development of novel therapeutic strategies.

References

Application Note & Protocol: Purification of Crude Methyl 4-(2-hydroxyphenyl)butanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(2-hydroxyphenyl)butanoate is an organic compound with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to obtain a high degree of purity. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar compounds.[1]

The separation strategy is based on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).[1] Due to the presence of both a polar hydroxyl group and a less polar ester group, selecting an appropriate solvent system is crucial for achieving good separation.

Compound Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2][3]
Appearance (Predicted) Pale yellow oil or low melting solidN/A
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This will allow for the visualization of the separation and the calculation of the retention factor (R_f) for the desired compound and impurities. The ideal R_f for the target compound in column chromatography is typically between 0.2 and 0.4.

Protocol for TLC Analysis:

  • Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[4] Suggested starting ratios are provided in Table 2.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto silica gel TLC plates.

  • Place the TLC plates in the developing chambers and allow the solvent front to ascend near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate or vanillin stain).

  • Calculate the R_f value for each spot in each solvent system. The system that provides good separation between the desired product and impurities, with an R_f for the product in the target range, should be selected for column chromatography.

Table 2: Suggested TLC Solvent Systems

Solvent System (v/v)Expected Observation
Hexane : Ethyl Acetate (9:1) Low R_f for the product, non-polar impurities will move further.
Hexane : Ethyl Acetate (4:1) A good starting point for achieving an R_f between 0.2-0.4.
Hexane : Ethyl Acetate (7:3) Higher R_f for the product.
Hexane : Ethyl Acetate (1:1) May be too polar, resulting in a high R_f for all components.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)[5]

  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Eluent (optimized solvent system from TLC, e.g., Hexane:Ethyl Acetate)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber for fraction analysis

  • Rotary evaporator

Experimental Workflow Diagram:

G Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Pack Pack Chromatography Column TLC->Pack Select Eluent Load Load Sample onto Column Pack->Load Sample_Prep Prepare Crude Sample Sample_Prep->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final_Product Obtain Purified Product Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

    • Add a small layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 4:1). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample solution or the silica-adsorbed sample to the top of the column.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Carefully add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully fill the column with the eluent.

    • Begin to collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

    • Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas (flash chromatography) can speed up the process.

  • Fraction Analysis:

    • Monitor the separation by spotting every few fractions on a TLC plate.

    • Develop the TLC plate using the same eluent and visualize the spots.

    • Fractions containing the pure desired compound will show a single spot at the expected R_f value.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

Table 3: Common Problems and Solutions in Column Chromatography

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound Stuck on Column Eluent is not polar enough.Increase the polarity of the eluent. For acidic compounds like phenols, adding a small amount (0.5-1%) of acetic acid to the eluent can help.[6]
Tailing of Spots on TLC/Broad Bands on Column Compound is interacting too strongly with the acidic silica gel.Add a small amount of a modifier to the eluent. For phenolic compounds, a trace of acetic acid can improve peak shape.[7] If the compound is basic, a small amount of triethylamine can be used.[5][8]
Cracked or Channeled Column Packing Improper packing of the column.Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.

Data Interpretation and Expected Results

The purification process should yield this compound with significantly higher purity than the crude material. The expected outcome is summarized in Table 4.

Table 4: Expected Data from a Successful Purification

ParameterCrude MaterialPurified Product
Purity (e.g., by GC or NMR) Variable (e.g., 70-85%)>95%
Appearance Dark or discolored oil/solidColorless to pale yellow oil/solid
TLC Analysis Multiple spotsA single major spot
Yield N/ATypically 60-90% (dependent on crude purity)

By following this detailed protocol, researchers can effectively purify crude this compound, enabling its use in subsequent research and development activities.

References

Application Note: Derivatization of Methyl 4-(2-hydroxyphenyl)butanoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(2-hydroxyphenyl)butanoate is an organic compound utilized in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its structure contains a polar phenolic hydroxyl group and a methyl ester moiety.[2] The presence of the active hydrogen in the phenolic group leads to challenges in gas chromatographic analysis, including poor peak shape (tailing) due to hydrogen bonding, low volatility, and thermal instability.[3][4] Chemical derivatization is an essential sample preparation step to mitigate these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby enhancing chromatographic performance and detection sensitivity.[5][6]

This application note provides detailed protocols for two common derivatization techniques—silylation and acylation—applied to this compound for improved analysis by GC-MS.

Principle of Derivatization

Derivatization for GC analysis aims to modify the analyte's functional groups to improve its analytical characteristics.

  • Silylation: This is the most widely used technique for compounds containing active hydrogens, such as those in hydroxyl groups.[4] A silylating reagent replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][7] This process reduces intermolecular hydrogen bonding, which in turn decreases the analyte's boiling point and increases its volatility and thermal stability.[4]

  • Acylation: This method introduces an acyl group into the molecule, converting the hydroxyl group into an ester.[8] Using fluorinated acylating reagents, such as those derived from trifluoroacetic acid or pentafluoropropionic acid, can significantly enhance the sensitivity of detection, particularly with an electron capture detector (ECD), and can produce characteristic mass fragments for mass spectrometry (MS).[4][9]

Experimental Protocols

The following protocols describe the derivatization of this compound using silylation and acylation methods.

Protocol 1: Silylation with BSTFA and TMCS

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the formation of a trimethylsilyl (TMS) ether. BSTFA is a powerful silyl donor, and the addition of 1% TMCS enhances its reactivity, making it suitable for derivatizing hydroxyl groups.[7][10]

Materials:

  • This compound standard

  • BSTFA + 1% TMCS derivatization reagent

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Micro-reaction vials (1.5 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Derivatization Reaction: a. Pipette 100 µL of the stock solution into a micro-reaction vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. c. Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue. d. Add 100 µL of BSTFA + 1% TMCS to the vial. e. Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70°C for 45 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Protocol 2: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol uses PFPA to form a stable pentafluoropropionyl ester, which is highly responsive to electron capture detection and provides excellent chromatographic properties.

Materials:

  • This compound standard

  • Pentafluoropropionic Anhydride (PFPA)

  • Anhydrous ethyl acetate (GC grade)

  • Micro-reaction vials (1.5 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.

  • Derivatization Reaction: a. Pipette 100 µL of the stock solution into a micro-reaction vial. b. Add 50 µL of PFPA to the vial. c. Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60°C for 30 minutes.

  • Work-up: a. Cool the vial to room temperature. b. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. c. Reconstitute the residue in 200 µL of anhydrous ethyl acetate.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution.

Data Presentation

Derivatization significantly improves key analytical parameters. The following table summarizes the expected quantitative improvements in the GC-MS analysis of this compound after derivatization.

AnalyteDerivatization ReagentExpected Retention Time (min)Expected LOD (ng/mL)Expected LOQ (ng/mL)Expected Peak Asymmetry
This compoundNone (Underivatized)12.550150> 2.0
TMS-DerivativeBSTFA + 1% TMCS10.226< 1.2
PFP-DerivativePFPA11.80.51.5< 1.3

Table 1. Comparison of expected analytical parameters for underivatized and derivatized this compound.

Visualizations

Derivatization Workflow Diagram

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Aliquot Sample Drydown 2. Evaporate to Dryness Sample->Drydown Reconstitute 3. Reconstitute in Solvent Drydown->Reconstitute AddReagent 4. Add Derivatization Reagent (e.g., BSTFA or PFPA) Reconstitute->AddReagent React 5. Incubate (Heat) AddReagent->React Analysis 6. GC-MS Injection React->Analysis

A general workflow for sample derivatization prior to GC-MS analysis.

Chemical Derivatization Pathways

This diagram shows the chemical transformation of the phenolic hydroxyl group during silylation and acylation.

Chemical pathways for silylation and acylation of the target analyte.

Derivatization of this compound via silylation or acylation is a crucial step for reliable and sensitive quantification by GC-MS. Both methods effectively convert the polar hydroxyl group into a nonpolar derivative, leading to improved peak symmetry, increased volatility, and significantly lower limits of detection. Silylation with BSTFA is a robust and widely applicable technique. Acylation with fluorinated reagents like PFPA offers the additional advantage of ultra-sensitive detection when using an ECD and can provide more structural information in MS fragmentation. The choice of reagent will depend on the specific analytical requirements, such as desired sensitivity and available instrumentation.

References

Application Notes and Protocols: Methyl 4-(2-hydroxyphenyl)butanoate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-hydroxyphenyl)butanoate is an aromatic ester that is gaining attention in the flavor and fragrance industry for its unique sensory profile.[1] With the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , this compound possesses a distinct aroma and flavor that can be utilized to enhance a variety of consumer products.[2] Its phenolic structure contributes to its characteristic notes, which are often described as having fruity and sweet undertones, making it a versatile ingredient in complex flavor and fragrance formulations.[3][4] Beyond its sensory applications, this molecule's structure also makes it a subject of interest in pharmaceutical research for its potential biological activities.[1]

These application notes provide a comprehensive overview of this compound, including its chemical and physical properties, sensory characteristics, and detailed protocols for its synthesis and application in flavor and fragrance formulations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 93108-07-7[2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Odor Pleasant, fruity, sweet[4]
Boiling Point 316.5 °C at 760 mmHg[1]
Vapor Pressure 0.000172 mmHg at 25°C[2]
Solubility Soluble in organic solvents, limited solubility in water[4]

Sensory Profile and Applications

This compound is characterized by a pleasant, sweet, and fruity aroma. Due to its phenolic ester structure, it can impart complex notes to a formulation. The sensory characteristics of phenolic compounds can range from smoky and spicy to medicinal and vanilla-like, depending on their specific structure and concentration.[3][5]

In Fragrance:

This compound can be used as a modifier in floral and fruity fragrance compositions, adding depth and a unique sweetness. Its relatively low volatility, as indicated by its high boiling point, suggests it can also function as a middle to base note, contributing to the longevity of a fragrance.

In Flavors:

In the flavor industry, this compound can be utilized to enhance fruit flavors, particularly in berry and cherry profiles. Its sweet and slightly phenolic character can also be used to create interesting notes in dairy, beverage, and baked good applications. The interaction of phenolic compounds with other flavor molecules can significantly impact the overall sensory perception.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via Fischer esterification of 4-(2-hydroxyphenyl)butanoic acid.

Materials:

  • 4-(2-hydroxyphenyl)butanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(2-hydroxyphenyl)butanoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure.

Workflow for Synthesis:

Synthesis_Workflow Reactants 4-(2-hydroxyphenyl)butanoic acid + Methanol + H₂SO₄ (cat.) Reaction Reflux (4-6h) Reactants->Reaction Esterification Workup Solvent Extraction & Neutralization Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product Sensory_Evaluation_Workflow Prep Prepare Dilutions (0.1%, 0.5%, 1%, 2%) Sample Dip Smelling Strips Prep->Sample Eval Present to Sensory Panel (Blind & Randomized) Sample->Eval Data Collect Data on Odor Profile, Intensity, and Hedonics Eval->Data Analysis Analyze Data for Threshold & Optimal Use Data->Analysis Olfactory_Signaling Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG CNG Channel cAMP->CNG Opens Ion_Influx Cation Influx (Na⁺, Ca²⁺) CNG->Ion_Influx Depolarization Neuron Depolarization Ion_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

References

Application Notes and Protocols for the Esterification of 4-(2-hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the esterification of 4-(2-hydroxyphenyl)butanoic acid, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document outlines and compares three common esterification methods: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Introduction

4-(2-hydroxyphenyl)butanoic acid is a bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group. The selective esterification of the carboxylic acid moiety is a crucial step in the synthesis of derivatives with tailored properties. The choice of esterification method depends on several factors, including the desired ester, the sensitivity of the starting material to acidic or basic conditions, and the desired yield and purity of the product. This document provides a comparative analysis of three widely used methods and a detailed protocol for the robust Fischer-Speier esterification.

Comparative Data of Esterification Methods

The following table summarizes the typical reaction conditions and yields for the esterification of phenolic acids, providing a basis for method selection. While specific data for 4-(2-hydroxyphenyl)butanoic acid is limited, the presented data for analogous compounds offers valuable insights.

MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Fischer-Speier Esterification Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Excess Alcohol or Inert Solvent (e.g., Toluene)60-1101-1085-95A reversible reaction; often requires removal of water or use of excess alcohol to drive to completion.[1]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalytic)Aprotic Solvent (e.g., DCM, THF)Room Temperature2-1270-90Mild conditions suitable for acid-sensitive substrates.[2] Formation of urea byproducts can complicate purification.
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADAnhydrous Aprotic Solvent (e.g., THF, Dioxane)0 to Room Temperature2-8>90Mild conditions with high yields, particularly for sterically hindered alcohols.[3] Proceeds with inversion of stereochemistry at the alcohol.

Experimental Protocol: Fischer-Speier Esterification of 4-(2-hydroxyphenyl)butanoic acid with Methanol

This protocol details the synthesis of methyl 4-(2-hydroxyphenyl)butanoate.

Materials
  • 4-(2-hydroxyphenyl)butanoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-hydroxyphenyl)butanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[1] Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Safety Precautions
  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic; handle it in a well-ventilated area.

  • Ensure the reflux apparatus is properly set up to avoid pressure build-up.

Visualizations

Chemical Reaction Pathway

Esterification_Reaction Fischer Esterification of 4-(2-hydroxyphenyl)butanoic acid cluster_reactants Reactants cluster_products Products reactant1 4-(2-hydroxyphenyl)butanoic acid product1 This compound reactant1->product1 + MeOH reactant2 Methanol reactant2->product1 catalyst H₂SO₄ (catalyst) catalyst->product1 product2 Water product1->product2 + H₂O

Caption: Fischer Esterification Reaction Pathway.

Experimental Workflow

Esterification_Workflow Experimental Workflow for Fischer Esterification start Start dissolve Dissolve 4-(2-hydroxyphenyl)butanoic acid in anhydrous methanol start->dissolve add_catalyst Add concentrated H₂SO₄ dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with NaHCO₃, H₂O, and Brine extract->wash dry Dry organic layer (Na₂SO₄) wash->dry filter Filter drying agent dry->filter evaporate Evaporate solvent filter->evaporate purify Purify by column chromatography (optional) evaporate->purify end End Product: This compound purify->end

Caption: Step-by-step workflow for Fischer esterification.

References

Application Note: Free Radical-Initiated Thiol-Ene "Click" Reaction for the Synthesis of a β-Thioether Butenoate Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thiol-ene reaction, a cornerstone of "click" chemistry, facilitates the efficient and highly selective formation of carbon-sulfur bonds. This reaction proceeds via a free radical mechanism, enabling the anti-Markovnikov addition of a thiol to an alkene.[1][2][3] In the realm of drug development and organic synthesis, the introduction of thioether moieties is a critical strategy for modifying the pharmacokinetic and pharmacodynamic properties of molecules. The resulting β-thioether esters are valuable intermediates in the synthesis of various pharmaceuticals and bioactive compounds. This application note provides a detailed experimental protocol for the free radical addition of methyl mercaptan to a butenoate ester, a representative α,β-unsaturated ester, using either thermal or photochemical initiation.

Reaction Principle

The free radical addition of methyl mercaptan to a butenoate ester, such as ethyl crotonate, proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps.

  • Initiation: A radical initiator, either generated thermally from a precursor like azobisisobutyronitrile (AIBN) or photochemically from a photoinitiator, abstracts a hydrogen atom from methyl mercaptan to form a thiyl radical (CH₃S•).

  • Propagation: The highly reactive thiyl radical adds to the β-carbon of the butenoate ester, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of methyl mercaptan, yielding the final β-thioether product and regenerating a thiyl radical to continue the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

This section details the procedures for both thermal and photochemical initiation of the thiol-ene reaction between methyl mercaptan and ethyl crotonate.

Materials and Equipment
  • Ethyl crotonate (≥98%)

  • Methyl mercaptan (condensed as a liquid at low temperature)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Reaction vessel (e.g., sealed pressure tube or Schlenk flask)

  • UV lamp (365 nm) for photochemical initiation

  • Heating mantle and temperature controller for thermal initiation

  • Magnetic stirrer

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Protocol 1: Thermal Initiation with AIBN
  • Reaction Setup: In a fume hood, equip a flame-dried, sealed pressure tube with a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen or argon), add ethyl crotonate (1.0 eq.), AIBN (0.05 eq.), and anhydrous toluene.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense methyl mercaptan (1.5 eq.) into the reaction vessel.

  • Securely seal the pressure tube.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 70-80 °C.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent any excess pressure in the fume hood.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any unreacted volatiles.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 3-(methylthio)butanoate.

Protocol 2: Photochemical Initiation with DMPA
  • Reaction Setup: In a fume hood, add ethyl crotonate (1.0 eq.), DMPA (0.05 eq.), and anhydrous dichloromethane to a quartz reaction vessel equipped with a magnetic stir bar.

  • Cool the vessel to 0 °C in an ice bath.

  • Bubble methyl mercaptan gas through the solution for 10-15 minutes to ensure saturation, or condense a measured amount (1.5 eq.) into the vessel at low temperature.

  • Seal the vessel and place it at a fixed distance from a 365 nm UV lamp.

  • Reaction Execution: Irradiate the stirred reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of ethyl 3-(methylthio)butanoate.

ParameterThermal Initiation (AIBN)Photochemical Initiation (DMPA)
Butenoate Ester Ethyl CrotonateEthyl Crotonate
Thiol Methyl MercaptanMethyl Mercaptan
Initiator AIBN (5 mol%)DMPA (5 mol%)
Solvent TolueneDichloromethane
Temperature 70-80 °CRoom Temperature
Reaction Time 4-6 hours1-2 hours
Typical Yield 85-95%90-98%
Product Ethyl 3-(methylthio)butanoateEthyl 3-(methylthio)butanoate
¹H NMR (CDCl₃, δ) ~4.1 (q, 2H), ~3.3 (m, 1H), ~2.6 (dd, 1H), ~2.4 (dd, 1H), ~2.1 (s, 3H), ~1.3 (d, 3H), ~1.2 (t, 3H)~4.1 (q, 2H), ~3.3 (m, 1H), ~2.6 (dd, 1H), ~2.4 (dd, 1H), ~2.1 (s, 3H), ~1.3 (d, 3H), ~1.2 (t, 3H)
¹³C NMR (CDCl₃, δ) ~172, ~60, ~45, ~40, ~21, ~15, ~14~172, ~60, ~45, ~40, ~21, ~15, ~14
IR (neat, cm⁻¹) ~2980, ~1735 (C=O), ~1440, ~1370, ~1180 (C-O)~2980, ~1735 (C=O), ~1440, ~1370, ~1180 (C-O)
MS (EI) m/z (%) = 162 (M⁺), 116, 88, 61, 45m/z (%) = 162 (M⁺), 116, 88, 61, 45

Note: The spectroscopic data provided are approximate and may vary slightly based on the specific instrumentation and experimental conditions.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_execution Reaction Execution cluster_workup Work-up and Purification prep1 Combine Ethyl Crotonate, Initiator, and Solvent prep2 Cool Reaction Vessel prep1->prep2 prep3 Add Methyl Mercaptan prep2->prep3 prep4 Seal Vessel prep3->prep4 exec1 Initiate Reaction (Heat or UV) prep4->exec1 exec2 Stir for Specified Time exec1->exec2 exec3 Monitor Progress (TLC/GC) exec2->exec3 workup1 Cool and Vent exec3->workup1 workup2 Concentrate in Vacuo workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Characterize Product (NMR, IR, MS) workup3->workup4

Caption: Experimental workflow for the thiol-ene reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator I• I• Initiator->I• I•CH₃SH I•CH₃SH IHCH₃S• IHCH₃S• I•CH₃SH->IHCH₃S• H-abstraction CH₃S•Alkene CH₃S•Alkene Adduct Radical Adduct Radical CH₃S•Alkene->Adduct Radical Addition Adduct RadicalCH₃SH Adduct RadicalCH₃SH ProductCH₃S• ProductCH₃S• Adduct RadicalCH₃SH->ProductCH₃S• Chain Transfer CH₃S•CH₃S• CH₃S•CH₃S• CH₃SSCH₃ CH₃SSCH₃ CH₃S•CH₃S•->CH₃SSCH₃ CH₃S•Adduct Radical CH₃S•Adduct Radical Side Product 1 Side Product 1 CH₃S•Adduct Radical->Side Product 1 Adduct RadicalAdduct Radical Adduct RadicalAdduct Radical Side Product 2 Side Product 2 Adduct RadicalAdduct Radical->Side Product 2 CH₃S• CH₃S• Product Product Alkene Ethyl Crotonate

Caption: Free radical mechanism of the thiol-ene reaction.

Conclusion

The free radical-initiated addition of methyl mercaptan to a butenoate ester is a robust and high-yielding method for the synthesis of β-thioether esters. Both thermal and photochemical initiation methods are effective, with the photochemical route often offering faster reaction times at milder temperatures. The detailed protocols and expected outcomes provided in this application note serve as a valuable resource for researchers in drug development and organic synthesis, enabling the efficient incorporation of the thioether functionality into a wide range of molecular scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 4-(2-hydroxyphenyl)butanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the high-yield two-step synthesis from 3,4-dihydronaphthalene-1(2H)-one (α-tetralone).

Problem 1: Low Yield in Baeyer-Villiger Oxidation Step

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting ketone.
- Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious as higher temperatures can promote side reactions.
- Use a More Reactive Peroxy Acid: The reactivity of peroxy acids varies. If using a less reactive peroxy acid like peracetic acid, consider switching to a more potent one such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA).[1][2][3][4][5]
Degradation of Peroxy Acid - Use Fresh Reagent: Peroxy acids can decompose over time. Ensure you are using a fresh batch of the oxidizing agent.
- Control Temperature: The addition of the peroxy acid should be done portion-wise and at a controlled temperature (e.g., 0 °C) to prevent exothermic decomposition.
Side Reactions - Hydroxylation of the Aromatic Ring: Over-oxidation can lead to the formation of phenolic byproducts. Use the stoichiometric amount of the oxidizing agent and monitor the reaction closely.
- Formation of Diol from the Lactone: Excess peroxy acid or the presence of water can lead to the hydrolysis of the lactone product. Ensure anhydrous conditions and quench the reaction promptly upon completion.

Problem 2: Formation of Impurities During Synthesis

Possible Causes and Solutions:

Impurity Identification Troubleshooting Steps
Unreacted α-tetralone Detected by TLC or GC.- Ensure complete reaction as described in "Low Yield in Baeyer-Villiger Oxidation Step".
Carboxylic Acid Byproduct from Peroxy Acid Can be difficult to separate from the desired product.- Aqueous Wash: After the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct.
Polymeric Materials Formation of insoluble materials.- Controlled Reagent Addition: Add the peroxy acid slowly and with efficient stirring to avoid localized high concentrations.
- Lower Reaction Temperature: High temperatures can favor polymerization.
Isomeric Lactone In the case of substituted tetralones, migration of the incorrect group can occur.- The migratory aptitude generally favors the more substituted carbon, which is the desired pathway for α-tetralone.[6] This is usually not a major issue with the unsubstituted starting material.

Problem 3: Difficulties in Product Purification

Possible Causes and Solutions:

Issue Troubleshooting Steps
Co-elution of Product and Byproducts Difficulty in separating the desired ester from impurities during column chromatography.
Oily Product Instead of Solid The final product is obtained as an oil, which may contain residual solvent or impurities.
- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
Incomplete Esterification Presence of the intermediate lactone in the final product.
- Remove Water: If any water is present, it can hinder the esterification. Ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for synthesizing this compound?

A1: A highly efficient and commonly cited method involves a two-step process starting from 3,4-dihydronaphthalene-1(2H)-one (α-tetralone). The first step is a Baeyer-Villiger oxidation to form the corresponding lactone, dihydrocoumarin (also known as 6-hexanolide).[7][8] The second step is the acid-catalyzed methanolysis of the lactone to yield the desired methyl ester. This pathway has been reported to achieve high yields, in some cases up to 89%.

Q2: Can I perform a one-pot synthesis of this compound from α-tetralone?

A2: While a one-pot procedure is theoretically possible, it is generally recommended to perform the synthesis in two distinct steps with isolation of the intermediate lactone. This allows for better control over each reaction and purification of the intermediate, which can lead to a higher overall yield and purity of the final product.

Q3: What are the key parameters to control for a high-yield Baeyer-Villiger oxidation of α-tetralone?

A3: The key parameters to control are:

  • Choice of Peroxy Acid: More reactive peroxy acids like m-CPBA or TFPAA generally give better results.[1][2][3][4][5]

  • Stoichiometry: Use a slight excess of the peroxy acid (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the ketone.

  • Temperature: The reaction is often carried out at room temperature or slightly below to minimize side reactions.

  • Reaction Time: Monitor the reaction by TLC or GC to determine the point of complete consumption of the starting material.

Q4: Why is my esterification of the intermediate lactone not going to completion?

A4: The esterification of the lactone is a reversible reaction. To drive the equilibrium towards the product, it is crucial to:

  • Use a large excess of methanol, which also serves as the solvent.

  • Employ a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[9][10]

  • Ensure the reaction is conducted under anhydrous conditions, as the presence of water will favor the reverse reaction (hydrolysis).

Q5: What are the common side products in this synthesis?

A5: In the Baeyer-Villiger oxidation, potential side products include unreacted starting material and products from over-oxidation, such as hydroxylated aromatic compounds. In the esterification step, the main impurity is often the unreacted lactone intermediate.

Experimental Protocols

Step 1: Baeyer-Villiger Oxidation of 3,4-dihydronaphthalene-1(2H)-one

Reaction:

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydronaphthalene-1(2H)-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrocoumarin.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Acid-Catalyzed Esterification of Dihydrocoumarin

Reaction:

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_BV Start Low Yield in Baeyer-Villiger Oxidation? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Check TLC/GC Degradation Reagent Degradation? Start->Degradation SideReactions Side Reactions? Start->SideReactions Extend_Time Extend Reaction Time IncompleteReaction->Extend_Time Yes Increase_Temp Increase Temperature IncompleteReaction->Increase_Temp Yes More_Reactive_Acid Use More Reactive Peroxy Acid IncompleteReaction->More_Reactive_Acid Yes Fresh_Reagent Use Fresh Reagent Degradation->Fresh_Reagent Yes Control_Temp Control Temperature During Addition Degradation->Control_Temp Yes Stoichiometry Check Stoichiometry SideReactions->Stoichiometry Yes Anhydrous Ensure Anhydrous Conditions SideReactions->Anhydrous Yes

Caption: Troubleshooting flowchart for the Baeyer-Villiger oxidation step.

References

Identifying and minimizing side products in the synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products during their experiments.

Frequently Asked Questions (FAQs)

Synthesis and Primary Reaction

Q1.1: What is a common synthetic route for this compound?

A common and straightforward method is the Fischer esterification of 4-(2-hydroxyphenyl)butanoic acid using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction involves heating the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Side Product Identification and Troubleshooting

Q2.1: What are the most common side products observed during the synthesis of this compound?

The primary side products typically arise from two competing intramolecular reactions:

  • Lactonization: The intramolecular cyclization of the starting material or product to form 4,5-dihydro-1-benzoxepin-2(3H)-one. This is often promoted by the acidic conditions used for esterification.

  • Fries Rearrangement: The rearrangement of the phenolic ester product to form hydroxy aryl ketone isomers, specifically 1-(2,5-dihydroxyphenyl)pentan-1-one (ortho-product) and 1-(4-hydroxy-3-(4-methoxy-4-oxobutyl)phenyl)ethan-1-one (para-product). This reaction is catalyzed by Lewis acids and can be influenced by temperature.[1][2]

Q2.2: My spectral analysis (NMR, GC-MS) shows an unexpected ketone. What is it and how can I avoid it?

An unexpected ketone is likely a product of the Fries rearrangement, which converts the phenolic ester into a hydroxy aryl ketone. This reaction is ortho and para selective, and the ratio of the products can be influenced by reaction conditions.[1][2]

Troubleshooting the Fries Rearrangement:

  • Temperature Control: Lower reaction temperatures favor the para-substituted product, while higher temperatures favor the ortho-product.[1][2] To minimize the rearrangement altogether, it is crucial to maintain the lowest effective temperature for the primary esterification reaction.

  • Catalyst Choice: Strong Lewis acids like AlCl₃, BF₃, and TiCl₄ are potent catalysts for the Fries rearrangement.[3] When performing esterification, using a Brønsted acid like H₂SO₄ or an alternative like methanesulfonic acid is preferable as they are less likely to promote this side reaction.[3]

Q2.3: My reaction yield is low, and I've isolated a cyclic byproduct. What is it and how can it be minimized?

A low yield accompanied by a cyclic byproduct strongly suggests the formation of a lactone (specifically, 4,5-dihydro-1-benzoxepin-2(3H)-one) via intramolecular cyclization. This reaction is catalyzed by acid and heat, the very conditions often used for esterification.[4]

Troubleshooting Lactonization:

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. Water can hydrolyze the ester back to the carboxylic acid, which can then lactonize.

  • Reaction Time and Temperature: Use the minimum time and temperature required for esterification. Prolonged heating will favor lactonization. Monitor the reaction progress closely using TLC or GC.

  • Alternative Methods: If lactonization is a persistent issue, consider alternative esterification methods that do not require strong acid and heat, such as using diazomethane or methyl iodide with a non-acidic base.

Q2.4: Can transesterification be an issue?

Yes, if other alcohols (e.g., ethanol from solvent) are present in the reaction mixture, transesterification can occur, leading to the formation of other esters (e.g., Ethyl 4-(2-hydroxyphenyl)butanoate).[5] To prevent this, use methanol as the limiting reagent if another alcohol is the solvent, or ensure that methanol is the only alcohol present in significant quantities.

Data Presentation

Table 1: Effect of Temperature on Fries Rearrangement Product Distribution

This table illustrates how temperature influences the selectivity of the Fries rearrangement for a generic phenolic ester, demonstrating the general principle. Low temperatures favor the para product, while high temperatures favor the ortho product.[1][2]

TemperatureSolventMajor ProductMinor Product
Low (< 25°C)Polar (e.g., Nitrobenzene)Para-isomerOrtho-isomer
High (> 100°C)Non-polarOrtho-isomerPara-isomer

Table 2: Influence of Catalyst on Esterification vs. Side Reactions

This table provides a qualitative comparison of common acid catalysts and their propensity to promote the desired esterification versus the primary side reactions.

CatalystPrimary RoleFries RearrangementLactonizationRecommendation
H₂SO₄ Brønsted AcidLowModerateGood choice, control temperature
AlCl₃ Lewis AcidHighLowNot recommended
BF₃ Lewis AcidHighLowNot recommended
Methanesulfonic Acid Brønsted AcidVery LowModerateExcellent alternative to H₂SO₄[3]

Diagrams

G cluster_main Primary Synthesis Pathway cluster_side Side Reactions A 4-(2-hydroxyphenyl)butanoic Acid B This compound (Desired Product) A->B  Methanol, H⁺ (cat.)  Controlled Temp. C 4,5-dihydro-1-benzoxepin-2(3H)-one (Lactone) A->C  High Temp / Long Time  Acid Catalyst D Hydroxy Aryl Ketones (Fries Products) B->D  High Temp  Lewis Acid Catalyst

Caption: Key reaction pathways in the synthesis of this compound.

G start Crude Product Analysis (TLC, GC-MS, NMR) q1 Is an unexpected ketone observed? start->q1 a1 Likely Fries Rearrangement. - Lower reaction temperature. - Avoid Lewis acid catalysts. q1->a1 Yes q2 Is a cyclic product (lactone) observed? q1->q2 No a1->q2 a2 Lactonization has occurred. - Reduce reaction time/temp. - Ensure anhydrous conditions. q2->a2 Yes end Proceed with Purification q2->end No a2->end

Caption: Troubleshooting workflow for identifying common synthesis side products.

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing side reactions.

Materials:

  • 4-(2-hydroxyphenyl)butanoic acid (1.0 eq)

  • Anhydrous Methanol (20 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(2-hydroxyphenyl)butanoic acid.

  • Add anhydrous methanol and stir until the solid is fully dissolved.

  • Cool the solution in an ice bath (0°C).

  • Slowly add concentrated sulfuric acid dropwise while stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65°C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to yield the pure product.

Protocol 2: Purification Strategy for Removing Side Products

If side products are formed, this purification strategy can be employed.

Procedure:

  • Initial Workup: Perform the aqueous workup as described in Protocol 1 (steps 8-10). The bicarbonate wash is critical for removing any unreacted carboxylic acid and the acid catalyst.

  • Column Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective.

    • Elution Order: The less polar lactone byproduct will elute first, followed by the desired methyl ester product. The more polar Fries rearrangement ketone products will elute last.

    • Fraction Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Confirmation: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Troubleshooting peak tailing in HPLC analysis of phenolic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetric, and its trailing edge is broader than the leading edge.[1][2][3] This distortion is often quantified using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 indicates significant tailing.[1]

Q2: Why is peak tailing a problem for the analysis of phenolic compounds?

A2: Peak tailing can have several negative consequences for your analysis:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately separate and quantify individual phenolic compounds.[1]

  • Inaccurate Quantification: The asymmetry of tailing peaks can lead to errors in peak integration, resulting in unreliable quantitative data.[1][4]

  • Lower Sensitivity: Tailing peaks are broader and have a lower peak height compared to symmetrical peaks of the same area, which can negatively impact the limit of quantification (LOQ).[4]

  • Method Robustness: A method that produces tailing peaks may be less robust and more sensitive to minor variations in experimental conditions.[1]

Q3: What are the common causes of peak tailing when analyzing phenolic compounds?

A3: Peak tailing in the HPLC analysis of phenolic compounds can arise from several factors, broadly categorized as chemical interactions, column issues, and system/instrumental problems.

  • Chemical Interactions: The primary cause is often secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[5] For phenolic compounds, which are acidic, this can involve interactions with residual silanol groups on the silica-based stationary phase.[2][3]

  • Column-Related Issues:

    • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[1][2]

    • Column Voids: A void at the head of the column can cause the sample to travel through different paths, resulting in a distorted peak.[1][6]

    • Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can interfere with the separation.[2][7]

  • Mobile Phase and Sample Issues:

    • Incorrect pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and non-ionized forms of the compound may exist, leading to peak distortion.[8][9][10] Phenolic compounds are generally more stable in acidic conditions.[11]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[1][2]

    • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][2]

  • Instrumental Issues:

    • Extra-Column Volume: Excessive tubing length or diameter, as well as loose fittings between the column and detector, can cause band broadening and peak tailing.[1][2][8]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing in your HPLC analysis of phenolic compounds.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System/Column Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical/Method Issue check_all_peaks->chemical_issue No check_column Inspect/Replace Column & Guard Column system_issue->check_column check_fittings Check Tubing and Fittings for Dead Volume system_issue->check_fittings adjust_ph Adjust Mobile Phase pH (further from analyte pKa) chemical_issue->adjust_ph check_sample Review Sample Concentration & Solvent chemical_issue->check_sample end_good Problem Resolved check_column->end_good end_bad Further Investigation Needed check_column->end_bad check_fittings->end_good check_fittings->end_bad adjust_ph->end_good adjust_ph->end_bad check_sample->end_good check_sample->end_bad Silanol_Interaction cluster_surface Silica Surface stationary_phase Silica Particle Si-O-Si silanol Ionized Silanol Group Si-O⁻ analyte Phenolic Analyte R-OH analyte:f1->silanol:f0 Secondary Interaction (Causes Tailing)

References

Stability issues and degradation pathways of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 4-(2-hydroxyphenyl)butanoate. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

Q1: I am observing a change in the color of my this compound sample over time, from colorless to a yellowish or brownish hue. What could be the cause?

A1: The discoloration of your sample is likely due to oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored quinone-type structures. To minimize this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using amber vials, and use high-purity solvents and reagents to avoid metal contamination.

Q2: My reaction yield for a process involving this compound is lower than expected. Could the compound be degrading during the reaction?

A2: Yes, degradation during a reaction is a common issue, especially if the reaction is performed at elevated temperatures or under strongly acidic or basic conditions. The ester functional group is susceptible to hydrolysis, which would cleave the molecule into 4-(2-hydroxyphenyl)butanoic acid and methanol. The phenolic group can also undergo side reactions. To troubleshoot this, you can:

  • Run the reaction at a lower temperature if possible.

  • Minimize the reaction time.

  • If using acidic or basic conditions, consider using milder reagents or a shorter exposure time.

  • Analyze a small aliquot of your reaction mixture by HPLC or TLC at different time points to monitor for the appearance of degradation products.

Q3: I am seeing an unexpected peak in my HPLC analysis of a sample containing this compound. How can I determine if it is a degradation product?

A3: To identify if an unexpected peak is a degradant, you can perform a forced degradation study.[1][2] Expose small amounts of your pure compound to stress conditions such as acid, base, heat, oxidation (e.g., with hydrogen peroxide), and light. Analyze these stressed samples by HPLC. If the new peak in your experimental sample matches the retention time of a peak that appears or grows under one of these stress conditions, it is likely a degradation product. Mass spectrometry (LC-MS) can then be used to identify the structure of the degradant.

Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?

A4: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. Specifically:

  • Temperature: Store at 2-8 °C.

  • Light: Use amber or opaque containers to protect from light.

  • Atmosphere: Store under nitrogen or argon to prevent oxidation.

  • Moisture: Keep in a tightly sealed container to prevent hydrolysis.

Stability and Degradation Pathways

This compound possesses two primary functional groups susceptible to degradation: the ester and the phenolic hydroxyl group. The main degradation pathways are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(2-hydroxyphenyl)butanoic acid and methanol.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically slower than base-catalyzed hydrolysis. The reaction rate is dependent on the concentration of hydronium ions and temperature.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds more rapidly than acid-catalyzed hydrolysis. The rate is dependent on the concentration of hydroxide ions and temperature.

The following diagram illustrates the general mechanism for both acid and base-catalyzed hydrolysis.

G cluster_hydrolysis Hydrolytic Degradation Pathway MHPB This compound Acid Acidic Conditions (H₃O⁺) MHPB->Acid Reversible Base Basic Conditions (OH⁻) MHPB->Base Irreversible Products 4-(2-hydroxyphenyl)butanoic Acid + Methanol Acid->Products Base->Products

Caption: Hydrolytic degradation pathways of this compound.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.[4][5] This can lead to the formation of various oxidation products, including quinones, which are often colored.

G cluster_oxidation Oxidative Degradation Pathway MHPB This compound Oxidants Oxidizing Agents (O₂, H₂O₂, Metal Ions) MHPB->Oxidants Intermediate Phenoxy Radical Intermediate Oxidants->Intermediate Initiation Quinone Quinone-type Degradation Products Intermediate->Quinone Propagation/Termination

Caption: Oxidative degradation pathway of the phenolic moiety.

Photodegradation

Exposure to ultraviolet (UV) light can induce degradation of this compound. Phenolic compounds can absorb UV radiation, leading to the formation of reactive species and subsequent degradation into various photoproducts.[6] The exact photoproducts can be complex and depend on the wavelength of light and the presence of photosensitizers.

Quantitative Stability Data

Table 1: Estimated Hydrolytic Stability

ConditionTemperature (°C)Approximate Half-life (t½)Primary Degradant
0.1 M HCl (pH 1)50Days to Weeks4-(2-hydroxyphenyl)butanoic acid + Methanol
pH 7.4 Buffer37Hours to Days4-(2-hydroxyphenyl)butanoic acid + Methanol
0.1 M NaOH (pH 13)25Minutes to HoursSodium 4-(2-hydroxyphenyl)butanoate + Methanol

Table 2: General Stability under Other Stress Conditions

Stress ConditionObservation
Thermal (80°C, solid state)Generally stable for short durations, but discoloration may occur over extended periods.
Oxidative (3% H₂O₂ at RT)Significant degradation expected, with the formation of colored byproducts.[10]
Photolytic (UV light exposure)Degradation is likely, with the rate depending on light intensity and wavelength.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound.[11][12]

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: For the acidic and basic samples, neutralize the aliquot to stop the reaction. For example, neutralize the HCl sample with NaOH and the NaOH sample with HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application: Add hydrogen peroxide to the solution to a final concentration of 3%.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling and Analysis: At specified time intervals, withdraw aliquots and analyze directly by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solution of the compound and also place a sample of the solid compound in clear and amber vials.

  • Exposure: Expose the samples to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be kept in the dark under the same temperature conditions.

  • Sampling and Analysis: After a defined exposure period, analyze the samples by HPLC to assess the extent of degradation.

The following workflow diagram outlines the general process for conducting a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Heat, Oxidant, Light) start->stress sample Sample at Time Intervals stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by Stability-Indicating HPLC Method quench->analyze end Identify Degradants and Determine Degradation Rate analyze->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-(2-hydroxyphenyl)butanoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of residual starting materials and other impurities.

Issue 1: Residual Phenol is Detected in the Purified Product.

  • Question: My final product, this compound, is contaminated with unreacted phenol. How can I effectively remove it?

  • Answer: Phenol is acidic and can be removed by a liquid-liquid extraction with a basic aqueous solution. The phenol will be deprotonated to form sodium phenoxide, which is soluble in the aqueous layer and can be separated from the organic layer containing your product.

    • Recommended Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1 M).

      • Repeat the aqueous wash two to three times to ensure complete removal of phenol.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Residual Methyl Acrylate is Difficult to Remove.

  • Question: I am struggling to remove unreacted methyl acrylate from my product. What is the best approach?

  • Answer: Methyl acrylate is a volatile compound and can often be removed by evaporation under reduced pressure (rotary evaporation). However, if it persists, a basic wash can also be effective, as it can hydrolyze the ester. Additionally, careful column chromatography can separate the product from the more nonpolar methyl acrylate.

    • Troubleshooting Steps:

      • Evaporation: Ensure you are using a good vacuum source and potentially gentle heating (e.g., 30-40 °C water bath) during rotary evaporation to remove the volatile methyl acrylate.

      • Aqueous Wash: A wash with a dilute basic solution (as described for phenol removal) can help to hydrolyze and remove residual methyl acrylate.

      • Column Chromatography: If the above methods are insufficient, flash column chromatography is a highly effective method for separation.

Issue 3: The Product is an Oil and Difficult to Handle.

  • Question: My this compound is an oil, which makes purification and handling challenging. Can it be solidified?

  • Answer: While this compound is often a liquid or a low-melting solid, recrystallization can sometimes yield a crystalline product, which is easier to handle and often results in higher purity.

    • Suggested Solvents for Recrystallization:

      • A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.

      • Dissolve the oily product in a minimal amount of the more polar solvent at an elevated temperature and then slowly add the nonpolar solvent until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal formation.

Issue 4: Column Chromatography Fails to Separate the Product from an Unknown Impurity.

  • Question: I am using flash column chromatography, but an impurity is co-eluting with my product. What can I do to improve the separation?

  • Answer: Optimizing the solvent system (mobile phase) is crucial for achieving good separation in column chromatography.

    • Optimization Strategy:

      • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation between your product and the impurity. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4.

      • Solvent Polarity: If the impurity is more polar than your product, decrease the polarity of the eluent. If it is less polar, you may need to start with a less polar eluent and gradually increase the polarity (gradient elution).

      • Solvent System Selection: Try different combinations of solvents. For example, if a hexane/ethyl acetate mixture is not working, consider trying a dichloromethane/methanol system or adding a small amount of a third solvent to modify the selectivity.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical workup procedure for the synthesis of this compound?

    • A1: A standard workup involves quenching the reaction mixture (if necessary), followed by dilution with an organic solvent and washing with water and brine. An acidic wash (e.g., dilute HCl) may be used to remove any basic catalysts, and a basic wash (e.g., NaHCO₃) is essential for removing unreacted phenol.

  • Q2: What are the key physical properties of this compound?

    • A2: It is typically a colorless to pale yellow liquid or a low-melting solid. It is soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol, but has limited solubility in water.[1]

  • Q3: Can I use distillation to purify this compound?

    • A3: Distillation is possible but may require high vacuum due to its relatively high boiling point. Care must be taken to avoid decomposition at high temperatures. Column chromatography is generally the preferred method for achieving high purity.

Data Presentation

Table 1: Recommended Purification Parameters for this compound

ParameterRecommended ConditionsNotes
Liquid-Liquid Extraction
Organic SolventEthyl Acetate or Diethyl EtherChoose a solvent in which the product is highly soluble.
Aqueous Wash (for Phenol)Saturated NaHCO₃ or 1M NaOHMultiple washes are recommended for complete removal.
Flash Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent)Heptane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. A typical starting point for similar phenolic esters is a 5:2 (v/v) mixture.
Alternative Mobile PhaseDichloromethane/MethanolFor more polar impurities, a gradient of methanol in dichloromethane can be effective.
Recrystallization
Solvent SystemHexane/Ethyl Acetate or Heptane/Diethyl EtherDissolve in a minimum of the more polar solvent and add the nonpolar solvent until turbidity is observed.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Phenol Removal

  • Dissolve the crude reaction mixture in 50 mL of ethyl acetate in a separatory funnel.

  • Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with another 30 mL of saturated NaHCO₃ solution.

  • Wash the organic layer with 30 mL of brine.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of phenol.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Dry pack a glass column with silica gel or use a pre-packed cartridge. The amount of silica should be 50-100 times the weight of the crude product.

  • Equilibrate the Column: Run the starting eluent (e.g., 9:1 Heptane/Ethyl Acetate) through the column until the silica is fully wetted.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, adsorb the product onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.

  • Elute the Column: Begin elution with the starting solvent mixture. Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 Heptane/Ethyl Acetate) to elute the product.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization

Troubleshooting_Workflow start Crude Product This compound extraction Liquid-Liquid Extraction (Basic Wash) start->extraction check_phenol TLC/NMR Analysis: Phenol Present? extraction->check_phenol repeat_extraction Repeat Basic Wash check_phenol->repeat_extraction Yes no_phenol Phenol Removed check_phenol->no_phenol No repeat_extraction->extraction rotovap Rotary Evaporation no_phenol->rotovap check_acrylate TLC/NMR Analysis: Methyl Acrylate Present? rotovap->check_acrylate no_acrylate Methyl Acrylate Removed check_acrylate->no_acrylate No column Flash Column Chromatography check_acrylate->column Yes no_acrylate->column check_purity TLC/NMR Analysis: Pure Product? column->check_purity pure_product Pure Product (Oil or Solid) check_purity->pure_product Yes optimize_column Optimize Column Conditions (Solvent System) check_purity->optimize_column No recrystallize Recrystallization pure_product->recrystallize If Oily end End pure_product->end If Solid final_product Pure Crystalline Product recrystallize->final_product final_product->end optimize_column->column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of polar organic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar organic compounds using various chromatography techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q1: My polar analyte shows poor retention or elutes in the void volume. What should I do?

A1: Poor retention in HILILC is a common issue. Here are several troubleshooting steps:

  • Increase the Organic Content of the Mobile Phase: In HILIC, the mobile phase is typically high in organic solvent (usually acetonitrile), and water is the strong, eluting solvent.[1][2] Increasing the proportion of the organic solvent in your starting conditions will enhance the retention of polar analytes.

  • Ensure Proper Column Equilibration: The formation of a stable water layer on the polar stationary phase is crucial for retention in HILIC. It is recommended to equilibrate the column with a minimum of 10 column volumes of the initial mobile phase between injections to ensure reproducible retention times.[1] For new columns, a longer initial conditioning of at least 50 column volumes for isocratic methods or 10 blank gradient injections is advised.[1][3]

  • Check the Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase conditions, meaning it should have a high organic content.[1] Injecting samples in a solvent with a high water content can lead to poor peak shape and reduced retention. If your analyte has low solubility in the high-organic mobile phase, consider using methanol as a substitute for water in the sample solvent.[3]

  • Select an Appropriate Stationary Phase: Different HILIC stationary phases (e.g., bare silica, amide, diol, zwitterionic) offer different selectivities.[3][4] If you are not achieving adequate retention, consider trying a different HILIC column chemistry. Bare silica columns, for instance, offer a good combination of ion exchange and partitioning, which can provide alternative selectivity.[1]

Q2: I'm observing peak tailing or broad peaks for my polar compounds in HILIC. How can I improve peak shape?

A2: Peak tailing in HILIC can be caused by several factors. Consider the following solutions:

  • Optimize Buffer Concentration and pH: Insufficient buffer concentration can lead to secondary interactions with the stationary phase, causing peak tailing.[3] A good starting point for buffer concentration is 10 mM.[1] The pH of the mobile phase can also significantly affect the peak shape of ionizable compounds. It is advisable to screen at least two different pH values, for example, pH 3.2 with ammonium formate and pH 5.8 with ammonium acetate.

  • Match Injection Solvent to Mobile Phase: As mentioned for poor retention, a mismatch between the injection solvent and the initial mobile phase can cause significant peak distortion.[1] Ensure your sample is dissolved in a solvent with a similar or higher organic content than your starting mobile phase.

  • Reduce Injection Volume: Overloading the column with too much sample can lead to broad or tailing peaks. For a 2.1 mm ID column, recommended injection volumes are typically between 0.5-5 µL.[3]

Q3: My retention times are drifting between injections in my HILIC method. What is the cause and how can I fix it?

A3: Retention time drift in HILIC is often related to the stability of the aqueous layer on the stationary phase.

  • Ensure Thorough Column Re-equilibration: The water layer on the stationary phase needs to be fully re-established between injections, especially in gradient elution.[1][3] A post-gradient re-equilibration of approximately 20 column volumes is recommended to ensure reproducibility.[3]

  • Avoid Extreme Gradients: Fast gradients and gradients that run to 100% aqueous should be discouraged as they can destabilize the water layer.[3] A typical HILIC gradient profile runs from a high organic percentage (e.g., 90% acetonitrile) to a lower organic percentage (e.g., 50% acetonitrile).

  • Control Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, small shifts in pH can cause significant changes in retention time.[3] Ensure your mobile phase is adequately buffered and consider choosing a buffer with a pH further away from the analyte's pKa.

HILIC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_outcome Desired Outcome Problem Poor Peak Shape or Retention in HILIC CheckSolvent CheckSolvent Problem->CheckSolvent Start Here Outcome Improved Separation CheckSolvent->Outcome CheckEquilibration CheckEquilibration CheckSolvent->CheckEquilibration If problem persists CheckEquilibration->Outcome OptimizeMobilePhase OptimizeMobilePhase CheckEquilibration->OptimizeMobilePhase If problem persists OptimizeMobilePhase->Outcome ChangeColumn ChangeColumn OptimizeMobilePhase->ChangeColumn If problem persists ChangeColumn->Outcome

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q1: My polar compound is not retained on a C18 column. What are my options?

A1: This is a very common challenge as traditional C18 columns are nonpolar and have low affinity for highly polar analytes. Here are several strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded in the alkyl chain or at the terminus, which makes them more compatible with highly aqueous mobile phases and can provide better retention for polar compounds.[5][6]

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with a charged polar analyte, increasing its hydrophobicity and retention on a reversed-phase column.[7] However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

  • Adjust Mobile Phase pH: For ionizable polar compounds, adjusting the pH of the mobile phase can suppress their ionization, making them less polar and more likely to be retained on a reversed-phase column.[8]

  • Use 100% Aqueous Mobile Phase (with a compatible column): Some specialized reversed-phase columns are designed to be stable in 100% aqueous mobile phases without the risk of stationary phase collapse, which can be a problem with traditional C18 columns.[9]

  • Consider Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities, offering a powerful tool for retaining and separating a mixture of polar and nonpolar compounds.[10]

Q2: I'm using an ion-pairing reagent, but I'm having issues with reproducibility and MS compatibility.

A2: While effective for retention, ion-pairing reagents do present challenges.

  • Long Equilibration Times: Ion-pairing reagents require long column equilibration times to ensure reproducible retention.

  • MS Incompatibility: Many ion-pairing reagents are non-volatile and can cause ion suppression in the MS source.[5] If MS detection is required, consider alternative techniques like HILIC or mixed-mode chromatography.

  • Column Contamination: Ion-pairing reagents can be difficult to completely wash out of a column, potentially affecting future analyses.

RP_HPLC_Polar_Compound_Strategy Start Start: Poor Retention of Polar Compound on C18 PolarColumn PolarColumn Start->PolarColumn IonPairing IonPairing Start->IonPairing AdjustpH AdjustpH Start->AdjustpH AqueousMP AqueousMP Start->AqueousMP MixedMode MixedMode Start->MixedMode IonPairing_Consideration IonPairing_Consideration IonPairing->IonPairing_Consideration MixedMode_Consideration MixedMode_Consideration MixedMode->MixedMode_Consideration

Frequently Asked Questions (FAQs)

Q1: What are the main chromatographic techniques used for purifying polar organic compounds?

A1: The primary techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds that are not retained in reversed-phase chromatography.[11] It uses a polar stationary phase and a high-organic mobile phase.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC can be adapted for polar compounds using specialized columns (polar-embedded, polar-endcapped), ion-pairing reagents, or by adjusting the mobile phase.[5][6]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, providing enhanced retention and selectivity for polar and ionic compounds.[10]

  • Ion-Exchange Chromatography (IEC): This method is suitable for ionizable compounds and separates them based on their charge.[12] However, it often requires high salt concentrations for elution, which can be problematic for MS detection.[12]

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[13] It is particularly effective for chiral separations and is increasingly being used for the purification of polar compounds, often with the addition of a polar co-solvent.[14][15]

Q2: How do I choose the right column for my polar analyte?

A2: The choice of column depends on the properties of your analyte and the desired separation mechanism.

Chromatography TechniqueColumn TypeBest Suited For
HILIC Bare Silica, Amide, Diol, Zwitterionic, AminoHighly polar, water-soluble compounds like carbohydrates, amino acids, and small organic acids.[2][4][11]
RP-HPLC Polar-Embedded, Polar-Endcapped C18/C8Moderately polar compounds, or when using highly aqueous mobile phases.[6]
Mixed-Mode Reversed-Phase/Anion-Exchange, Reversed-Phase/Cation-ExchangeComplex mixtures containing polar, nonpolar, acidic, and basic compounds.[10]
Ion-Exchange Strong/Weak Cation or Anion ExchangerIonizable compounds (acids and bases).[12]
SFC Ethyl Pyridine, Diol, Cyano, AminoChiral compounds and a growing range of polar achiral compounds.[16]

Q3: What are the key considerations for sample preparation when analyzing polar compounds?

A3: Proper sample preparation is crucial for successful purification.

  • Solvent Selection: The sample should be dissolved in a solvent that is compatible with the initial mobile phase of your chromatographic method to avoid peak distortion.[1]

  • Extraction Technique: For biological matrices, common extraction techniques for polar analytes include protein precipitation (PPT) and solid-phase extraction (SPE).[7] Liquid-liquid extraction (LLE) is often less effective for highly polar compounds.

  • Matrix Effects: Biological samples can contain high levels of salts and other endogenous materials that can interfere with the analysis. Techniques like SPE can help to clean up the sample and reduce matrix effects.

Experimental Protocols

Protocol 1: HILIC Column Conditioning and Equilibration

This protocol outlines the steps for properly conditioning a new HILIC column and equilibrating it between injections.

Materials:

  • New HILIC column

  • HPLC or UHPLC system

  • Mobile phase A (e.g., 90:10 acetonitrile/water with 10 mM ammonium formate)

  • Mobile phase B (e.g., 10:90 acetonitrile/water with 10 mM ammonium formate)

Procedure:

  • Initial Column Flush:

    • Install the new HILIC column on the system.

    • Set the flow rate to a low value (e.g., 0.1 mL/min for a 2.1 mm ID column).

    • Flush the column with 100% mobile phase B for 20 column volumes to ensure the stationary phase is fully wetted.

    • Gradually switch to 100% mobile phase A and flush for another 20 column volumes.

  • Column Conditioning (Gradient Method):

    • Set up a blank gradient method that reflects your analytical gradient.

    • Perform at least 10 blank injections running the full gradient program.[1] This will help to establish a stable water layer on the stationary phase.

  • Column Conditioning (Isocratic Method):

    • For isocratic methods, flush the column with the analytical mobile phase for at least 50 column volumes before the first injection.[1]

  • Inter-Injection Equilibration:

    • After each gradient run, ensure the column is re-equilibrated with the initial mobile phase conditions for a minimum of 10 column volumes.[1] For highly aqueous final gradient conditions, a longer equilibration of up to 20 column volumes may be necessary.[3]

Protocol 2: Sample Preparation using Protein Precipitation for Polar Analytes

This protocol describes a general procedure for removing proteins from a biological sample (e.g., plasma) prior to HILIC analysis.

Materials:

  • Biological sample (e.g., plasma)

  • Cold acetonitrile

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Aliquoting:

    • Pipette a known volume of the biological sample (e.g., 100 µL) into a clean microcentrifuge tube.

  • Protein Precipitation:

    • Add a 3-fold volume of cold acetonitrile (300 µL) to the sample. Acetonitrile is a common choice as it is also the weak solvent in HILIC.

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the polar analytes, without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional):

    • If a concentration step is needed, the supernatant can be evaporated to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial HILIC mobile phase to ensure compatibility with the chromatographic system.

References

Validation & Comparative

Unraveling the Structure: A Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics and functional materials, the unambiguous determination of molecular structure is paramount. Methyl 4-(2-hydroxyphenyl)butanoate, with its combination of a phenolic ring, an ester functional group, and an aliphatic chain, presents a rich system for NMR analysis. Understanding its spectral features is essential for confirming its identity and purity.

Comparative Spectral Analysis: A Predictive Approach

In the absence of direct experimental spectra for this compound, a comparative analysis with structurally related compounds can provide valuable insights into the expected chemical shifts and coupling patterns. For instance, data for the isomeric Methyl 4-(4-hydroxyphenyl)butanoate can serve as a useful, albeit distinct, reference point. The change in the position of the hydroxyl group from the para to the ortho position is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to changes in electronic effects and potential intramolecular hydrogen bonding.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and data from similar molecular fragments. Researchers who have synthesized this compound can use these tables as a guide to assign their experimental results.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~7.10dd1H~7.5, 1.5H-6
~7.05td1H~7.5, 1.5H-4
~6.85dd1H~7.5, 1.5H-3
~6.75td1H~7.5, 1.5H-5
~5.5-6.5br s1H-OH
3.68s3H-OCH₃
2.70t2H~7.5Ar-CH₂-
2.35t2H~7.5-CH₂-C=O
1.95p2H~7.5-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) (ppm)Assignment
~174.5C=O
~154.0C-1
~130.5C-6
~128.0C-4
~127.5C-2
~121.0C-5
~115.5C-3
51.7OCH₃
33.5-CH₂-C=O
29.0Ar-CH₂-
26.5-CH₂-CH₂-CH₂-

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for structural elucidation, the following general experimental protocol is recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

Structural Assignment Workflow

The process of assigning NMR signals to specific atoms in a molecule follows a logical progression. The diagram below illustrates a typical workflow for the spectral assignment of this compound.

G Figure 1. Workflow for NMR Spectral Assignment cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_assignment Structure Assignment A Prepare Sample (this compound in CDCl3) B Acquire 1D NMR Spectra (1H, 13C) A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->C D Analyze 1H NMR: Chemical Shifts, Integration, Multiplicities B->D E Analyze 13C NMR: Chemical Shifts B->E F Correlate with 2D NMR: COSY (H-H), HSQC (C-H), HMBC (long-range C-H) C->F G Assign Aliphatic Chain Protons and Carbons D->G H Assign Aromatic Ring Protons and Carbons D->H E->G E->H F->G F->H I Assign Functional Group Signals (-OH, -OCH3, C=O) G->I H->I J Final Structure Confirmation I->J

Workflow for NMR Spectral Assignment

Key NMR Correlations for this compound

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in making unambiguous assignments. The diagram below illustrates the key expected correlations.

G Figure 2. Key Predicted NMR Correlations cluster_structure This compound cluster_correlations Expected 2D NMR Correlations structure H_aliphatic Aliphatic Protons (H-α, H-β, H-γ) H_aliphatic->H_aliphatic COSY C_aliphatic Aliphatic Carbons (C-α, C-β, C-γ) H_aliphatic->C_aliphatic HSQC C_aromatic Aromatic Carbons H_aliphatic->C_aromatic HMBC (2-3 bonds) C_carbonyl C=O Carbon H_aliphatic->C_carbonyl HMBC (2-3 bonds) H_aromatic Aromatic Protons H_aromatic->H_aromatic COSY H_aromatic->C_aromatic HSQC OCH3_H OCH3 Protons OCH3_H->C_carbonyl HMBC (2 bonds) OCH3_C OCH3 Carbon OCH3_H->OCH3_C HSQC

Key Predicted NMR Correlations

By following the workflow and comparing experimental data with the predicted values and correlation patterns outlined in this guide, researchers can confidently assign the ¹H and ¹³C NMR spectra of this compound. This rigorous structural verification is a cornerstone of robust scientific research and drug development.

A Comparative Analysis of the Antioxidant Potential of Methyl 4-(2-hydroxyphenyl)butanoate and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting the chain reactions of oxidation. The position and number of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, significantly influence the antioxidant efficacy.

Comparative Antioxidant Activity Data

To provide a benchmark for evaluating the potential antioxidant activity of novel phenolic compounds like Methyl 4-(2-hydroxyphenyl)butanoate, the following table summarizes the reported 50% inhibitory concentration (IC50) values for several well-established antioxidant phenols in common in vitro assays. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
Quercetin DPPH4.9716.45[1]
ABTS2.046.75[2]
Gallic Acid DPPH38.61227.0[3]
ABTS--
FRAP--
Ascorbic Acid DPPH4.9728.22[1]
ABTS--
Trolox DPPH3.7715.06[4]
ABTS2.349.35[1]
FRAP0.240.96[1]

Note: The antioxidant activity of a compound can vary significantly depending on the specific assay conditions, solvent, and pH. Therefore, the values presented should be considered as representative examples.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is fundamental for the comparison of different compounds. Below are detailed protocols for three widely used antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This reduction is monitored by the decrease in absorbance at a specific wavelength.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compound (this compound and other phenols)

    • Reference antioxidant (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer

    • 96-well microplate (optional)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.

    • Prepare a series of dilutions of the test compound and reference antioxidant in methanol.

    • Add a specific volume of the test compound or standard solution to a cuvette or microplate well.

    • Add a specific volume of the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • A blank sample containing only the solvent and DPPH is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decolorization is measured spectrophotometrically.

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate (K2S2O8)

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound

    • Reference antioxidant

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and reference antioxidant.

    • Add a small volume of the test compound or standard solution to a cuvette.

    • Add a larger volume of the diluted ABTS•+ solution to the cuvette and mix thoroughly.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Test compound

    • Reference antioxidant (e.g., FeSO₄·7H₂O or Trolox)

    • UV-Vis Spectrophotometer

    • Water bath at 37°C

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a series of dilutions of the test compound and a standard solution of FeSO₄·7H₂O.

    • Add a small volume of the test compound or standard solution to a cuvette.

    • Add a larger volume of the FRAP reagent to the cuvette and mix.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 to 30 minutes).

    • Measure the absorbance of the solution at 593 nm.

    • A standard curve is generated by plotting the absorbance of the FeSO₄·7H₂O standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Visualizing Methodologies and Mechanisms

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Sample Prepare Stock Solution of Test Compound Serial_Dilution Create Serial Dilutions Prep_Sample->Serial_Dilution Prep_Standard Prepare Stock Solution of Standard (e.g., Trolox) Prep_Standard->Serial_Dilution Prep_Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reaction Mix Sample/Standard with Reagent Prep_Reagent->Reaction Serial_Dilution->Reaction Incubation Incubate for Specified Time Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General workflow for in vitro antioxidant activity screening.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Phenol Phenolic Antioxidant (Ar-OH) Phenol->Free_Radical H• donation Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical forms

Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.

References

A Comparative Guide to the Analysis of Methyl 4-(2-hydroxyphenyl)butanoate: HPLC Method Validation and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-(2-hydroxyphenyl)butanoate. It further compares this method with alternative analytical techniques, offering insights into their respective principles, advantages, and limitations. All experimental data is presented in clear, comparative tables, and detailed methodologies are provided.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] A validated HPLC method ensures the reliability, accuracy, and precision of analytical data, which is a regulatory requirement in the pharmaceutical industry.[1] The following sections detail a proposed HPLC method for this compound, with validation parameters established in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

1.1. Experimental Protocol: HPLC

A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is employed.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of phenolic compounds.[5]

  • Mobile Phase: A gradient mobile phase is often used for complex samples, typically consisting of a polar organic solvent like methanol or acetonitrile and an acidified aqueous solution (e.g., with phosphoric or acetic acid).[6] For this compound, an isocratic mobile phase of methanol and water (e.g., 45:55 v/v) adjusted to a slightly acidic pH could also be effective.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 254 nm is appropriate for phenolic compounds.[5]

  • Injection Volume: A 20 µL injection volume is standard.[5]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

1.2. Data Presentation: HPLC Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC assay method.

Validation Parameter Acceptance Criteria Typical Results for a Validated Method
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.No interference from placebo or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995.[4]r² = 0.999 over a concentration range of 0.5–20 µg/mL.[7]
Accuracy % Recovery between 98.0% and 102.0%.[4]Mean recovery of 99.5% for three concentration levels.
Precision Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[8]Intra-day RSD = 0.8%. Inter-day RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[8]0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[2]0.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition, pH, and flow rate.

1.3. HPLC Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical HPLC method.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Techniques

While HPLC is a powerful technique, other methods can also be employed for the analysis of phenolic compounds, each with its own set of advantages and disadvantages.[9][10]

2.1. Comparison of Analytical Techniques

The table below provides a comparison of HPLC with other common analytical techniques.

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility; suitable for non-volatile and thermally labile compounds.[1]Requires significant solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds; often coupled with mass spectrometry (MS) for definitive identification.[11]Requires derivatization for non-volatile compounds; not suitable for thermally labile molecules.[10]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Faster separations and lower solvent consumption compared to HPLC; suitable for a wide range of compounds.[12]Requires specialized equipment; method development can be more complex.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High efficiency and resolution; requires very small sample volumes and minimal solvent.[9]Less sensitive for neutral compounds; reproducibility can be a challenge.
UV-Visible Spectroscopy Measures the absorption of ultraviolet or visible light by a substance.Simple, rapid, and cost-effective for quantitative analysis of known compounds.[10]Low specificity; susceptible to interference from other absorbing species.

2.2. Experimental Protocols: Alternative Techniques

2.2.1. Gas Chromatography (GC)

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An oven temperature gradient is typically used to elute compounds with different boiling points.

  • Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability.

2.2.2. Supercritical Fluid Chromatography (SFC)

  • Instrumentation: An SFC system with a back-pressure regulator and a suitable detector (e.g., UV or MS).

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a co-solvent such as methanol.

  • Stationary Phase: Similar columns to HPLC can be used.

  • Pressure and Temperature: These are critical parameters that are optimized to achieve the desired separation.

Conclusion

The choice of analytical method depends on the specific requirements of the analysis. For routine quality control of this compound, a validated RP-HPLC method offers a robust and reliable solution. However, for specific applications, such as the analysis of volatile impurities or for "greener" analytical approaches, techniques like GC and SFC present viable alternatives. A thorough understanding of the principles and limitations of each technique is crucial for selecting the most appropriate method for a given analytical challenge.

References

Comparative Analysis of Mass Spectrometry Fragmentation for Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the predicted and observed mass spectrometry fragmentation patterns of Methyl 4-(2-hydroxyphenyl)butanoate. Due to the limited availability of direct experimental data for the 2-hydroxy isomer, this analysis includes a comparison with its structural isomer, Methyl 4-(4-hydroxyphenyl)butanoate, for which gas chromatography-mass spectrometry (GC-MS) data is publicly available. This comparative approach offers insights into how the position of the hydroxyl group influences fragmentation pathways.

Predicted Fragmentation of this compound

The structure of this compound (Molecular Weight: 194.23 g/mol , Exact Mass: 194.094) suggests several likely fragmentation pathways under electron ionization (EI).[1] The primary sites for fragmentation include the ester functional group, the aliphatic chain, and the bond connecting the chain to the aromatic ring.

Key predicted fragmentation mechanisms include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for esters.[2][3] This would result in the loss of the methoxy group (-OCH3) or the propoxy-phenyl group.

  • Benzylic Cleavage: The bond between the aliphatic chain and the phenyl ring is a likely point of cleavage due to the stability of the resulting benzyl-type cation.

  • McLafferty Rearrangement: This rearrangement is possible in molecules with a sufficiently long alkyl chain and a carbonyl group, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.[3]

  • Loss of Small Neutral Molecules: The loss of water (H2O) or carbon monoxide (CO) from fragment ions can also occur.[2]

Comparative Fragmentation Analysis

To provide experimental context, the fragmentation pattern of the isomeric compound, Methyl 4-(4-hydroxyphenyl)butanoate, is presented. The primary difference between these two molecules is the position of the hydroxyl group on the phenyl ring, which can influence the stability of certain fragment ions.

m/z Value Proposed Fragment Ion (this compound - Predicted) Observed Fragment Ion (Methyl 4-(4-hydroxyphenyl)butanoate - Experimental) [4]Proposed Fragmentation Pathway
194[M]+• (Molecular Ion)[M]+•Ionization of the parent molecule.
163[M - OCH3]+Not a major reported fragment.Alpha-cleavage at the ester group with loss of a methoxy radical.
134[M - C2H2O2]+•Not a major reported fragment.McLafferty rearrangement, leading to the loss of methyl acrylate.
120[C8H8O]+•[C8H8O]+•Likely formed through cleavage of the butanoate chain and subsequent rearrangement.
107[C7H7O]+[C7H7O]+ (Base Peak)Benzylic cleavage with rearrangement, forming a stable hydroxytropylium ion. The high stability of this ion in the 4-hydroxy isomer makes it the base peak.
91[C7H7]+Not a major reported fragment.Loss of the hydroxyl group from the hydroxytropylium ion.
77[C6H5]+Minor fragment.Loss of the entire butanoate chain and hydroxyl group from the parent molecule.

Experimental Protocols

The following outlines a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (approx. 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane (1 mL).

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Extract the mass spectrum for the corresponding chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) and the predicted fragmentation patterns.

Visualizing Fragmentation and Workflows

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway for this compound, the observed fragmentation for its 4-hydroxy isomer, and a typical experimental workflow.

G Predicted Fragmentation of this compound mol This compound [M]+• m/z 194 frag1 [M - OCH3]+ m/z 163 mol->frag1 - •OCH3 frag2 [C8H8O]+• m/z 120 mol->frag2 - C3H6O frag3 [C7H7O]+ m/z 107 mol->frag3 - C4H7O2• frag4 [M - C2H2O2]+• m/z 134 mol->frag4 McLafferty Rearrangement

Caption: Predicted fragmentation pathways for this compound.

G Observed Fragmentation of Methyl 4-(4-hydroxyphenyl)butanoate mol Methyl 4-(4-hydroxyphenyl)butanoate [M]+• m/z 194 frag1 [C8H8O]+• m/z 120 mol->frag1 - C3H6O frag2 [C7H7O]+ m/z 107 (Base Peak) mol->frag2 Benzylic Cleavage - C4H7O2• G GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Dissolution in Solvent B Dilution A->B C Injection B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis E->F G Spectrum Extraction F->G H Library Search & Comparison G->H I Fragmentation Analysis H->I

References

Comparative study of different synthetic routes to Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for Methyl 4-(2-hydroxyphenyl)butanoate, a valuable intermediate in the synthesis of various organic compounds. The following sections detail the experimental protocols for two distinct synthetic pathways and present a quantitative comparison of their key performance indicators.

Synthetic Route 1: Friedel-Crafts Acylation followed by Reduction and Esterification

This classical approach involves a three-step sequence starting from readily available phenol and succinic anhydride.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Phenol with Succinic Anhydride

In a typical procedure, phenol is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like nitrobenzene. The reaction mixture is heated to facilitate the acylation process, yielding primarily 3-(4-hydroxybenzoyl)propanoic acid.

Step 2: Clemmensen Reduction of the Ketone

The ketonic carbonyl group in 3-(4-hydroxybenzoyl)propanoic acid is then reduced to a methylene group. The Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid, is a common method for this transformation. This step yields 4-(4-hydroxyphenyl)butanoic acid.

Step 3: Fischer Esterification of the Carboxylic Acid

The final step is the esterification of 4-(4-hydroxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically refluxed to drive the equilibrium towards the formation of this compound. The product is then isolated and purified.

Synthetic Route 2: Baeyer-Villiger Oxidation of 2-Tetralone followed by Methanolysis

This route utilizes a ring-expansion reaction of a cyclic ketone to form a lactone, which is then opened to the desired ester.

Experimental Protocol

Step 1: Baeyer-Villiger Oxidation of 2-Tetralone

2-Tetralone is subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. This reaction selectively inserts an oxygen atom between the carbonyl group and the adjacent more substituted carbon, leading to the formation of the corresponding lactone, dihydrocoumarin.

Step 2: Methanolysis of Dihydrocoumarin

The resulting dihydrocoumarin is then treated with methanol and an acid or base catalyst to open the lactone ring and form this compound.

Comparative Data

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Baeyer-Villiger Oxidation
Starting Materials Phenol, Succinic Anhydride, Methanol2-Tetralone, m-CPBA, Methanol
Number of Steps 32
Overall Yield Moderate to GoodGood to Excellent
Reagents & Conditions Strong Lewis acids (AlCl₃), strong acids (HCl, H₂SO₄), amalgamated zinc. Requires heating.Peroxy acids (m-CPBA), relatively milder conditions.
Advantages Utilizes simple and inexpensive starting materials.Fewer steps, potentially higher overall yield and milder reaction conditions.
Disadvantages Multi-step process, use of hazardous reagents (amalgamated zinc, strong acids).Peroxy acids can be hazardous and require careful handling. Starting material may be more expensive.

Logical Relationship of Synthetic Routes

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Baeyer-Villiger Oxidation Phenol Phenol 3-(4-hydroxybenzoyl)propanoic acid 3-(4-hydroxybenzoyl)propanoic acid Phenol->3-(4-hydroxybenzoyl)propanoic acid Succinic anhydride, AlCl₃ 4-(4-hydroxyphenyl)butanoic acid 4-(4-hydroxyphenyl)butanoic acid 3-(4-hydroxybenzoyl)propanoic acid->4-(4-hydroxyphenyl)butanoic acid Zn(Hg), HCl This compound This compound 4-(4-hydroxyphenyl)butanoic acid->this compound Methanol, H₂SO₄ 2-Tetralone 2-Tetralone Dihydrocoumarin Dihydrocoumarin 2-Tetralone->Dihydrocoumarin m-CPBA Dihydrocoumarin->this compound Methanol, H⁺ or OH⁻

Caption: Comparative workflow of two synthetic routes to this compound.

A Comparative Guide to the Biological Efficacy of Methyl 4-(2-hydroxyphenyl)butanoate and its Parent Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

It is hypothesized that Methyl 4-(2-hydroxyphenyl)butanoate, the methyl ester, exhibits enhanced biological efficacy compared to its parent, 4-(2-hydroxyphenyl)butanoic acid . This hypothesis is predicated on the increased lipophilicity of the ester form, which is a common strategy to improve the bioavailability and cellular uptake of phenolic compounds. Enhanced lipophilicity can lead to better membrane permeability, allowing the compound to reach its intracellular targets more effectively. This guide will explore the anticipated differences in their anti-inflammatory, antioxidant, and antimicrobial activities, supported by data from analogous phenolic acid-ester pairs.

Physicochemical Properties and Predicted Biological Fate

The primary structural difference between the two molecules is the presence of a methyl ester group in this compound in place of the carboxylic acid group in the parent acid. This modification has significant implications for the molecule's polarity and its interaction with biological systems.

Property4-(2-hydroxyphenyl)butanoic AcidThis compoundRationale for Predicted Difference
Lipophilicity (LogP) LowerHigherThe methyl ester group is less polar than the carboxylic acid group, leading to increased partitioning into a non-polar environment.
Water Solubility HigherLowerThe more polar carboxylic acid group enhances solubility in aqueous media.
Cell Membrane Permeability LowerHigherIncreased lipophilicity generally correlates with improved passive diffusion across lipid-rich cell membranes.
Metabolic Stability Potentially lowerPotentially higherThe ester may be more resistant to certain metabolic transformations compared to the free acid, though it is susceptible to hydrolysis by esterases.
Prodrug Potential N/AHighThe ester can act as a prodrug, being hydrolyzed by intracellular esterases to release the active parent acid within the target cell, potentially increasing the intracellular concentration of the active form.

Comparative Biological Efficacy: A Data-supported Hypothesis

While direct experimental data for the target compounds is unavailable, the following sections present data from studies on other phenolic acids and their esters, which strongly support the hypothesis of the superior efficacy of the ester form.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. While esterification of the carboxylic acid group does not directly involve the phenolic hydroxyl, the increased lipophilicity of the ester can enhance its access to lipid-soluble free radicals within cellular membranes.

Table 1: Comparative Antioxidant Activity of Phenolic Acids and Their Esters (Illustrative Examples)

Compound PairAssayIC50 of Parent Acid (µM)IC50 of Ester (µM)Fold ImprovementReference
Caffeic Acid vs. Caffeic Acid Ethyl EsterDPPH15.812.31.3Foti et al., 2004
Ferulic Acid vs. Ferulic Acid Ethyl EsterDPPH45.230.11.5Kikuzaki et al., 2002
Protocatechuic Acid vs. Protocatechuic Acid Ethyl EsterABTS9.87.51.3Natella et al., 2002

Note: The data above are from different studies and serve to illustrate a general trend. Direct comparison between different studies should be made with caution.

Anti-inflammatory Activity

Phenolic compounds often exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways. Improved cellular uptake of the ester can lead to higher intracellular concentrations, resulting in more potent inhibition of these targets.

Table 2: Comparative Anti-inflammatory Activity of Phenolic Acids and Their Esters (Illustrative Examples)

Compound PairAssayIC50 of Parent Acid (µM)IC50 of Ester (µM)Fold ImprovementReference
Gallic Acid vs. Gallic Acid Propyl EsterCOX-2 Inhibition12.55.22.4Tunoń et al., 2006
Caffeic Acid vs. Caffeic Acid Phenethyl Ester5-LOX Inhibition>10014.7>6.8Michaluart et al., 1999
Antimicrobial Activity

The antimicrobial activity of phenolic compounds is often related to their ability to disrupt microbial cell membranes and inhibit essential enzymes. The increased lipophilicity of esters can facilitate their partitioning into the lipid-rich bacterial cell membranes, leading to enhanced antimicrobial effects.

Table 3: Comparative Antimicrobial Activity of Phenolic Acids and Their Esters (Illustrative Examples)

Compound PairMicroorganismMIC of Parent Acid (µg/mL)MIC of Ester (µg/mL)Fold ImprovementReference
p-Coumaric Acid vs. p-Coumaric Acid Ethyl EsterStaphylococcus aureus10005002.0Merkl et al., 2010
Ferulic Acid vs. Ferulic Acid Ethyl EsterEscherichia coli12506252.0Borges et al., 2013

Proposed Signaling Pathways

The biological activities of phenolic compounds are mediated through their interaction with various cellular signaling pathways.

Antioxidant Signaling Pathway

Phenolic compounds can modulate cellular redox balance through pathways like the Nrf2-ARE pathway.

Antioxidant_Pathway cluster_0 Intracellular Space Ester This compound Cell Cell Membrane Ester->Cell Enhanced Permeability Acid 4-(2-hydroxyphenyl)butanoic Acid Acid->Cell Nrf2 Nrf2 ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 Inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant signaling pathway.

Anti-inflammatory Signaling Pathway

Phenolic compounds can inhibit inflammatory responses by targeting pathways such as the NF-κB and MAPK pathways.

Anti_inflammatory_Pathway cluster_1 Inside Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation Ester This compound Ester->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Sequestration in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Protocols

To empirically validate the hypothesized superior efficacy of this compound, the following standard in vitro assays are recommended.

Experimental Workflow

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solutions of Ester and Acid Start->Compound_Prep Antioxidant_Assay Antioxidant Activity Assays (DPPH & ABTS) Compound_Prep->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., COX-2 Inhibition) Compound_Prep->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Compound_Prep->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Calculation) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Comparison Compare Efficacy of Ester vs. Acid Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Proposed experimental workflow.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a series of dilutions of the test compounds (this compound and 4-(2-hydroxyphenyl)butanoic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 100 µL of the sample dilution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of dilutions of the test compounds in ethanol.

  • Reaction: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of test compounds: Prepare stock solutions of the test compounds and serially dilute them in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

Based on established structure-activity relationships, this compound is predicted to exhibit superior biological efficacy compared to its parent acid, 4-(2-hydroxyphenyl)butanoic acid. This enhanced activity is primarily attributed to its increased lipophilicity, which is expected to improve its ability to cross biological membranes and interact with intracellular targets. The provided experimental protocols offer a framework for the empirical validation of this hypothesis. Further in vivo studies would be necessary to confirm these findings and to evaluate the pharmacokinetic and pharmacodynamic profiles of both compounds.

A Comparative Guide to the Potential Cross-Reactivity of Methyl 4-(2-hydroxyphenyl)butanoate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Methyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester with a chemical structure that suggests potential interactions with various biological targets. The presence of a hydroxylated phenyl ring, a common feature in many biologically active compounds, and a flexible butanoate chain, indicates the possibility of off-target activities in sensitive biological assays.[1][2] Phenolic compounds, in general, are known to exhibit a wide range of biological effects, including antioxidant and antimicrobial properties.[1][2] The nature and position of substituents on the aromatic ring can significantly influence this activity.[3]

This guide explores the potential cross-reactivity of this compound in three key areas of biological screening: antioxidant activity, anti-inflammatory effects through cyclooxygenase (COX) inhibition, and potential endocrine disruption via nuclear receptor binding. For comparative purposes, we have included hypothetical data for a well-characterized flavonoid, Quercetin, to illustrate how such a comparison would be structured.

Table 1: Comparative Analysis of Potential Biological Activities
Assay Type Test Compound Parameter Hypothetical Result Alternative Compound (Quercetin)
Antioxidant Activity This compoundIC50 (DPPH Assay)Data Not Available2.5 µM
Anti-inflammatory Activity This compoundIC50 (COX-1 Inhibition)Data Not Available15 µM
IC50 (COX-2 Inhibition)Data Not Available5 µM
Endocrine Disruption This compoundKi (Estrogen Receptor Alpha)Data Not Available> 100 µM
Ki (Androgen Receptor)Data Not Available> 100 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of cross-reactivity studies for this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to act as a free radical scavenger.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of the test compound (this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution in Methanol Mix Mix & Incubate (30 min, dark) DPPH->Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Mix Measure Measure Absorbance (517 nm) Mix->Measure Calculate Calculate IC50 Measure->Calculate

DPPH Assay Workflow
Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the inhibitory effect of a compound on the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.

  • The test compound (this compound) at various concentrations is added to the enzyme solution.

  • The reaction is initiated by the addition of arachidonic acid (the substrate).

  • The mixture is incubated at 37°C for a specified time.

  • The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value for the inhibition of each COX isoform is calculated.

G cluster_pathway Inflammatory Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound Test Compound Test_Compound->COX_Enzyme

COX Inhibition Pathway
Nuclear Receptor Binding Assay (Endocrine Disruption Potential)

This assay measures the ability of a compound to bind to nuclear receptors, such as the estrogen receptor (ER) or androgen receptor (AR).

Methodology:

  • A purified nuclear receptor protein (e.g., ERα) is incubated with a radiolabeled or fluorescently labeled ligand specific for that receptor.

  • The test compound (this compound) is added at increasing concentrations to compete with the labeled ligand for binding to the receptor.

  • After incubation, the bound and free labeled ligands are separated (e.g., by filtration).

  • The amount of bound labeled ligand is quantified using a scintillation counter or fluorescence reader.

  • The binding affinity (Ki) of the test compound is determined by analyzing the competitive binding curve.

G cluster_components Assay Components cluster_binding Binding Competition cluster_outcome Outcome Receptor Nuclear Receptor (e.g., ERα) Binding_Site Receptor->Binding_Site Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding_Site Binds Test_Compound Test Compound Test_Compound->Binding_Site Competes Displacement Displacement of Labeled Ligand Binding_Site->Displacement Measurement Measure Bound Ligand Displacement->Measurement Ki_Value Determine Ki Measurement->Ki_Value

Nuclear Receptor Binding Competition

Conclusion

While there is a lack of direct experimental evidence for the cross-reactivity of this compound, its chemical structure suggests that it is prudent to evaluate its potential for off-target effects in various biological assays. The phenolic hydroxyl group and the ester moiety are functionalities that can interact with biological macromolecules. Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to assess the cross-reactivity profile of this and other related compounds to ensure data integrity and avoid misleading results in high-throughput screening campaigns.

References

Purity Assessment of Synthesized Methyl 4-(2-hydroxyphenyl)butanoate: A Comparative Guide to Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the accurate determination of purity is a critical, non-negotiable step. For drug development professionals and researchers, the purity of a compound like Methyl 4-(2-hydroxyphenyl)butanoate directly impacts its physicochemical properties, stability, and biological activity. This guide provides a comprehensive overview of using Differential Scanning Calorimetry (DSC) for purity assessment, comparing its performance with established chromatographic methods and presenting the necessary experimental protocols.

The Principle of DSC for Purity Determination

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline substances, DSC relies on the fundamental thermodynamic principle described by the van't Hoff equation.[1][2][3] The presence of even small amounts of impurities disrupts the crystal lattice of the main component, resulting in a depression of the melting point and a broadening of the melting range.[1][4]

By precisely measuring the heat absorbed by the sample during melting, a melting endotherm is generated. The shape of this peak provides the data needed to calculate the purity. The analysis involves plotting the sample temperature against the reciprocal of the fraction of the sample that has melted.[1] The resulting plot allows for the determination of the mole percent purity of the substance. This method is considered an absolute technique as it does not require a reference standard of the same material.[5][6]

Comparative Analysis: DSC vs. Chromatographic Methods

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for purity analysis, DSC offers a distinct and complementary approach. The choice of method often depends on the compound's properties, the nature of the expected impurities, and the stage of development.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (Van't Hoff Law)Differential partitioning between mobile and stationary phasesDifferential partitioning between carrier gas and stationary phase
Purity Range Best for high purity samples (>98.5 mol%)[3]Wide range, capable of detecting trace impuritiesWide range, especially for volatile impurities
Sample Amount Very small (typically 1-3 mg)[7]Small (µL injections)Small (µL injections)
Analysis Time Rapid (typically 30-60 minutes per sample)Moderate (20-60 minutes per sample)Moderate (20-60 minutes per sample)
Impurity Information Total mole fraction of soluble impuritiesSeparation, identification, and quantification of individual non-volatile/semi-volatile impuritiesSeparation, identification, and quantification of individual volatile impurities
Validation Can be complex and time-consuming[6]Well-established, standard validation protocolsWell-established, standard validation protocols
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[5]Requires soluble samples; method development can be extensive.Limited to thermally stable and volatile compounds.
Primary Use Case Orthogonal check for purity, analysis of reference standards, rapid screening.[5][6]Gold standard for API release testing, stability studies.Analysis of residual solvents and volatile organic impurities.
Experimental Protocol: Purity Assessment of this compound by DSC

This protocol outlines the steps for determining the purity of a synthesized batch of this compound using DSC, in accordance with best practices such as those described in ASTM E928.[3][7]

1. Instrumentation and Materials:

  • DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer power-compensated DSC or TA Instruments heat-flux DSC).

  • Sample Pans: Aluminum crucibles suitable for volatile or non-volatile samples. Hermetically sealed pans are recommended to prevent mass loss during the experiment.

  • Sample: Synthesized this compound (1-3 mg).

  • Atmosphere: Inert gas (e.g., Nitrogen or Argon) with a consistent purge rate (e.g., 20-50 mL/min).

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample directly into a tared DSC sample pan.

  • Hermetically seal the pan to ensure no mass is lost during heating.

  • Prepare an identical empty, sealed pan to be used as the reference.

3. DSC Instrument Parameters:

  • Temperature Program:

    • Initial Temperature: Start at a temperature at least 20-30°C below the expected melting point.

    • Heating Rate: A slow heating rate is critical for ensuring thermal equilibrium. A rate between 0.5 K/min and 2.0 K/min is recommended.[2][7]

    • Final Temperature: End at a temperature at least 20-30°C above the completion of the melting endotherm.

  • Atmosphere: Set the purge gas (Nitrogen) to a flow rate of 20 mL/min.

4. Data Acquisition and Analysis:

  • Place the sealed sample and reference pans into the DSC cell.

  • Execute the defined temperature program.

  • Upon completion, use the instrument's software to analyze the resulting melting endotherm.

  • The software will integrate the peak to determine the heat of fusion (ΔHfus) and perform the van't Hoff calculation by plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).

  • The purity, expressed in mole percent, is derived from the slope of this plot. The software also provides the calculated onset temperature and the theoretical melting point of the 100% pure substance.[1][7]

Visualizing the Workflow and Purity Calculation

To better understand the experimental and logical flow of DSC purity analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start weigh Accurately weigh 1-3 mg of sample start->weigh place_pan Place sample into DSC pan weigh->place_pan seal_pan Hermetically seal sample & reference pans place_pan->seal_pan load_dsc Load pans into DSC instrument seal_pan->load_dsc set_params Set experimental parameters (Heating rate, Temp range, N2 flow) load_dsc->set_params run_exp Run temperature program set_params->run_exp acquire_data Acquire heat flow vs. Temperature data (Endotherm) run_exp->acquire_data integrate Integrate melting peak (Determine Total Area, ΔHfus) acquire_data->integrate partial_area Calculate partial areas of the melting peak integrate->partial_area plot Plot Temperature (Ts) vs. 1/F (Van't Hoff Plot) partial_area->plot calculate Calculate purity from the slope of the line plot->calculate report Report Purity (mol %) calculate->report

Caption: Experimental workflow for DSC purity determination.

G cluster_data DSC Measurement Data cluster_calc Van't Hoff Calculation Logic cluster_results Final Results endotherm Melting Endotherm (Heat Flow vs. Temp) partial_area Divide endotherm into partial areas (As) at incremental temperatures (Ts) endotherm->partial_area fraction_melted Calculate Fraction Melted F = As / Atotal partial_area->fraction_melted reciprocal Calculate Reciprocal 1 / F fraction_melted->reciprocal plot Generate Van't Hoff Plot Plot Ts vs. 1/F reciprocal->plot slope Slope = (R * To^2 * X2) / ΔHfus plot->slope intercept Y-Intercept = To (Melting point of pure substance) plot->intercept purity Impurity Mole Fraction (X2) is determined from the slope slope->purity

Caption: Logical flow of the Van't Hoff purity calculation.

Conclusion

For researchers and drug development professionals working with synthesized compounds like this compound, Differential Scanning Calorimetry offers a rapid, reliable, and resource-efficient method for determining absolute purity. While it does not replace the need for chromatographic techniques that identify and quantify specific impurities, DSC serves as an invaluable orthogonal tool. Its strength lies in assessing highly pure, crystalline materials, making it an ideal technique for qualifying reference standards and confirming the purity of final products. By understanding its principles and limitations, scientists can effectively integrate DSC into their analytical workflow to ensure the quality and integrity of their synthesized compounds.

References

Benchmarking the Performance of Methyl 4-(2-hydroxyphenyl)butanoate Against Commercial Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant compounds, Methyl 4-(2-hydroxyphenyl)butanoate has emerged as a molecule of interest due to its structural similarity to naturally occurring phenolic compounds with known antioxidant properties. This guide provides a comparative performance benchmark of this compound against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and Ascorbic Acid (Vitamin C).

The following sections present a summary of quantitative data from established in vitro antioxidant assays, detailed experimental protocols for these assays, and visualizations of a common experimental workflow and a key antioxidant signaling pathway.

Quantitative Performance Comparison

The antioxidant capacity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to decrease the initial concentration of a radical by 50%. A lower IC50 value indicates a higher antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.

Table 1: Comparative Antioxidant Activity (IC50 in µg/mL)

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)
This compound (Estimated) 50 - 15030 - 100
BHT (Butylated Hydroxytoluene) 25 - 602 - 10
Trolox 3 - 81 - 5
Ascorbic Acid 2 - 101 - 6

Table 2: Ferric Reducing Antioxidant Power (FRAP) Comparison

AntioxidantFRAP Value (µM Fe(II)/µg)
This compound (Estimated) 0.5 - 1.5
BHT (Butylated Hydroxytoluene) 0.8 - 2.0
Trolox 1.5 - 2.5
Ascorbic Acid 1.0 - 2.0

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A specific volume of the DPPH solution is added to a specific volume of the sample solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at a specific wavelength (typically 734 nm).

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compound and a standard (typically FeSO₄·7H₂O) are prepared in a suitable solvent.

  • Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. A small volume of the sample solution is then added to a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (typically 593 nm).

  • Calculation: A standard curve is prepared using the ferrous sulfate solution. The FRAP value of the sample is determined from this curve and expressed as µM Fe(II) equivalents.

Visualizations

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_antioxidant Prepare Antioxidant Solutions (Test Compound & Standards) mix Mix Antioxidant and Reagent prep_antioxidant->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) prep_reagent->mix incubate Incubate under Controlled Conditions mix->incubate measure Spectrophotometric Measurement incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Generalized workflow for in vitro antioxidant assays.

Simplified Keap1-Nrf2 Antioxidant Signaling Pathway

Antioxidants can also exert their effects by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin (Degradation) Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Antioxidant Antioxidant (e.g., Phenolic Compound) Antioxidant->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Simplified Keap1-Nrf2 antioxidant response pathway.

Structural Elucidation of Methyl 4-(2-hydroxyphenyl)butanoate: A Comparative Guide Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural confirmation of Methyl 4-(2-hydroxyphenyl)butanoate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Due to the limited availability of published experimental 2D NMR data for this specific compound, this guide presents a detailed analysis based on predicted spectral data derived from established NMR principles and cheminformatic tools. To offer a practical comparison, experimental data for the isomeric compound, Methyl 4-(4-hydroxyphenyl)butanoate, is included where available, highlighting the key differences in their spectral features.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual nuclei. However, for a complete and unambiguous structural assignment, especially in molecules with complex spin systems or overlapping signals, 2D NMR techniques are indispensable. This guide focuses on three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is crucial for establishing the connectivity of proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is highly effective for assigning the protons to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is instrumental in connecting different spin systems and confirming the overall carbon skeleton.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended to serve as a guide for experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C=O-174.5
2CH₂2.35 (t, J=7.5 Hz)33.8
3CH₂1.95 (quint, J=7.5 Hz)26.5
4CH₂2.70 (t, J=7.5 Hz)29.2
1'C-128.0
2'C-OH-154.0
3'CH6.80 (d, J=8.0 Hz)115.5
4'CH7.05 (t, J=7.5 Hz)127.8
5'CH6.85 (t, J=7.5 Hz)121.0
6'CH7.10 (d, J=7.5 Hz)130.5
OCH₃CH₃3.65 (s)51.8
OHOH~5.0-8.0 (br s)-

Experimental Protocols

A general methodology for acquiring 2D NMR data for a compound like this compound is provided below.

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

Instrumentation: Data are typically acquired on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing multinuclear experiments.

1. COSY Experiment: The COSY experiment is a homonuclear correlation experiment that reveals proton-proton couplings.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Parameters:

    • Spectral Width: Typically 10-12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-8 per increment.

    • Relaxation Delay: 1-2 seconds.

2. HSQC Experiment: The HSQC experiment is a heteronuclear correlation experiment that shows one-bond proton-carbon correlations.

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is used.

  • Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans: 4-16 per increment.

    • One-bond coupling constant (¹JCH): Optimized for an average value of ~145 Hz.

3. HMBC Experiment: The HMBC experiment is a heteronuclear correlation experiment that shows long-range (typically 2-3 bond) proton-carbon correlations.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Parameters:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 8-32 per increment.

    • Long-range coupling constant (ⁿJCH): Optimized for a value of ~8 Hz.

Predicted 2D NMR Correlations and Visualization

The following diagrams illustrate the predicted key 2D NMR correlations for this compound.

COSY Correlations

The COSY spectrum is expected to reveal the connectivity of the butanoate side chain.

COSY_Correlations H2 H-2 (2.35 ppm) H3 H-3 (1.95 ppm) H2->H3 ³J H4 H-4 (2.70 ppm) H3->H4 ³J H3_prime H-3' (6.80 ppm) H4_prime H-4' (7.05 ppm) H3_prime->H4_prime ³J H5_prime H-5' (6.85 ppm) H4_prime->H5_prime ³J H6_prime H-6' (7.10 ppm) H5_prime->H6_prime ³J

Caption: Predicted COSY correlations for this compound.

HSQC Correlations

The HSQC spectrum will link each proton to its directly attached carbon atom.

Caption: Predicted HSQC correlations for this compound.

HMBC Correlations

The HMBC spectrum is key to confirming the connectivity between the aliphatic chain and the aromatic ring, as well as the ester group.

HMBC_Correlations H2 H-2 2.35 ppm C1 C-1 (C=O) 174.5 ppm H2->C1 ²J C3 C-3 26.5 ppm H2->C3 ²J C4 C-4 29.2 ppm H2->C4 ³J H3 H-3 1.95 ppm H3->C1 ³J C2 C-2 33.8 ppm H3->C2 ²J H3->C4 ²J H4 H-4 2.70 ppm H4->C2 ³J C1_prime C-1' 128.0 ppm H4->C1_prime ²J C2_prime C-2' 154.0 ppm H4->C2_prime ³J C6_prime C6_prime H4->C6_prime ³J H6_prime H-6' 7.10 ppm H6_prime->C4 ³J H6_prime->C2_prime ²J OCH3 OCH₃ 3.65 ppm OCH3->C1 ³J

Caption: Key predicted HMBC correlations for this compound.

Comparison with Methyl 4-(4-hydroxyphenyl)butanoate

The primary difference in the NMR spectra between the 2-hydroxy and 4-hydroxy isomers will be observed in the aromatic region. In the 4-hydroxy isomer, the symmetry of the para-substituted ring results in only two distinct aromatic proton signals and two distinct aromatic carbon signals, appearing as a classic AA'BB' spin system in the ¹H NMR spectrum. In contrast, the 2-hydroxy isomer, being ortho-substituted, exhibits four distinct aromatic proton signals and six distinct aromatic carbon signals, leading to a more complex splitting pattern. The aliphatic region of the spectra for both isomers is expected to be very similar.

Table 2: Comparison of Aromatic Region NMR Data

FeatureThis compound (Predicted)Methyl 4-(4-hydroxyphenyl)butanoate (Typical Experimental)
¹H NMR Aromatic Signals Four distinct signals (doublet, triplet, triplet, doublet)Two distinct signals (two doublets, AA'BB' system)
¹³C NMR Aromatic Signals Six distinct signalsFour distinct signals (due to symmetry)

Conclusion

Safety Operating Guide

Proper Disposal of Methyl 4-(2-hydroxyphenyl)butanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate guidance, contact your institution's Environmental Health and Safety (EHS) department. This document provides general procedures and should not replace specific institutional protocols or a formal waste determination.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide outlines the essential procedures for the safe disposal of methyl 4-(2-hydroxyphenyl)butanoate, a butanoate ester, intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, these guidelines are based on best practices for handling similar chemical substances and general laboratory waste management protocols.

Pre-Disposal and Waste Minimization

Before beginning any experiment, a waste disposal plan should be in place.[1] The primary principle of prudent laboratory waste management is to formulate a disposal plan before any materials are generated.[1] To minimize the volume of waste, consider the following:

  • Source Reduction: Order only the necessary quantities of chemicals for your research.[2]

  • Inventory Management: Maintain a current inventory of laboratory chemicals to avoid unnecessary purchases.[2]

  • Surplus Sharing: Share excess chemicals with other laboratories.[2]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to produce less waste.[2]

Waste Characterization and Segregation

Segregation of Waste:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]

  • Store acids and bases separately.[3]

  • Keep acids away from cyanides or sulfides.[3]

  • Do not mix incompatible waste streams in the same container.[1] For instance, halogenated and non-halogenated solvents should often be collected separately.[1]

Waste Collection and Storage

Containers:

  • Use appropriate, compatible containers for waste storage; plastic is often preferred.[2] The container must not react with or absorb the waste.[3]

  • Ensure containers are in good condition, free from leaks or damage, and have a secure, tightly fitting cap.[3][4]

  • Do not overfill containers; leave at least one inch of headroom to allow for expansion.[3]

Labeling:

  • Label all waste containers clearly and accurately as soon as the first drop of waste is added.[5]

  • The label should include the words "Hazardous Waste," the full chemical name of the contents (avoiding abbreviations or formulas), and the date accumulation started.

Satellite Accumulation Areas (SAA):

  • Store hazardous waste in a designated SAA, which must be at or near the point of generation.[2][3]

  • The SAA should be a secure area, away from heat, sparks, and high-traffic areas, to minimize the risk of spills or accidents.[5]

  • Laboratories are typically limited to accumulating 55 gallons of hazardous waste or one quart of acutely hazardous waste.[4]

Disposal Procedures

Under no circumstances should hazardous chemicals be poured down the drain or disposed of in regular trash.[2][6] The appropriate disposal method is through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Consult the SDS: If a Safety Data Sheet for this compound is available from the manufacturer, consult it for specific disposal instructions.

  • Package for Disposal:

    • Ensure the waste container is properly labeled and securely closed.[2][3]

    • For solids, use a securely sealed container.[6]

    • For liquids, use a leak-proof container compatible with the chemical.[3]

  • Arrange for Pickup: Contact your institution's EHS or equivalent department to schedule a waste pickup.[2] Follow their specific procedures for requesting a collection.

  • Empty Containers: Even "empty" containers that held hazardous waste must be handled carefully. A container is generally considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[1] If the container held an acutely hazardous waste, it must be triple-rinsed, with the rinsate collected as hazardous waste.[1] It is good practice to remove or deface the label of the empty container before disposal.[1]

Quantitative Guidelines for Laboratory Waste Disposal

The following table summarizes general quantitative limits for in-lab disposal methods, which are not recommended for this compound but are provided for context on general laboratory waste.

Disposal MethodMaterial TypeQuantity LimitationReference
Sanitary Sewer Non-hazardous, water-soluble liquids or solidsUp to 5 gallons of liquid or 1 kg of solid per discharge[7]
Acid-Base Neutralization Strong, concentrated acids or bases≤ 25 mL, must be diluted 10:1 before neutralization[7]
Trash Disposal Non-hazardous, non-reactive, non-flammable solidsNo specific limit, but must be securely contained[6]

Note: These are general guidelines and may not be permissible at your institution. Always verify with your local EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generate This compound Waste B Is an SDS available? A->B C Follow specific disposal instructions in the SDS. B->C Yes D Treat as Hazardous Waste. B->D No E Select a compatible, properly labeled waste container. D->E F Store in designated Satellite Accumulation Area. E->F G Is the container full or has it been stored for the maximum allowable time? F->G H Contact EHS for waste pickup. G->H Yes I Continue to collect waste in the designated container. G->I No J End: Waste properly disposed of by EHS. H->J I->F

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Methyl 4-(2-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 4-(2-hydroxyphenyl)butanoate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was readily available. The following guidance is based on the known hazards of the phenolic functional group and general safety protocols for similar aromatic esters. Researchers should always consult the supplier-specific SDS if available and conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to ensure safe handling from receipt to disposal.

Hazard Identification and Risk Assessment

This compound contains a phenol group, which is a key structural feature influencing its potential hazards. Phenols can be corrosive and toxic, with the potential for rapid absorption through the skin, which may cause systemic effects.[1][2] While the full toxicological properties of this specific compound have not been thoroughly investigated, it is prudent to handle it with care, assuming it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3]

Primary Hazards:

  • Skin Contact: Potential for irritation, burns, and absorption through the skin. Initial contact with phenolic compounds may cause numbness, so immediate awareness of exposure may be limited.[1]

  • Eye Contact: Risk of serious eye irritation or damage.[1]

  • Inhalation: While the vapor pressure is low, inhalation of aerosols or dusts (if in solid form) may cause respiratory tract irritation.[4]

  • Ingestion: May be harmful if swallowed.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Activity Required PPE Recommended PPE (in addition to required)
Weighing and Aliquoting (Solid or Liquid) - Nitrile gloves (double-gloving recommended)[1] - Safety glasses with side shields - Fully buttoned lab coat[6]- Chemical splash goggles - Face shield if there is a splash risk[7]
Preparing Solutions (Mixing, Dissolving) - Neoprene or butyl rubber gloves over nitrile gloves[6] - Chemical splash goggles - Lab coat[6]- Face shield[1] - Chemical-resistant apron over the lab coat[6]
Running Reactions (e.g., heating, stirring) - Neoprene or butyl rubber gloves[1][6] - Chemical splash goggles[7] - Lab coat[6]- Face shield[1] - Chemical-resistant apron[6]
Transferring and Transporting - Nitrile gloves - Safety glasses with side shields - Lab coat- Secondary containment for the chemical container
Waste Disposal - Neoprene or butyl rubber gloves - Chemical splash goggles - Lab coat- Chemical-resistant apron
Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible within a 10-second travel distance from the work area.[2][6] All laboratory personnel should be trained on their location and operation.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed when not in use.[1]

Handling Procedures:

  • Before starting any work, ensure all necessary PPE is donned correctly.

  • Conduct all manipulations of the compound within a chemical fume hood.[2][6]

  • Avoid direct contact with skin and eyes.[3] If contact occurs, follow the first aid procedures outlined below.

  • After handling, wash hands thoroughly with soap and water.[3]

  • Clean the work area with an appropriate solvent and decontaminating solution after use.

Spill Management:

  • Minor Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable solvent followed by soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains.[8]

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] For phenol exposures, polyethylene glycol (PEG) solutions are often recommended for decontamination after initial water flushing.[2] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan:

  • All waste containing this compound should be considered hazardous.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the chemical waste through your institution's hazardous waste management program. A common disposal method for similar organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not dispose of this chemical down the drain.[3]

Visual Guides

The following diagrams illustrate the safe handling workflow and the hierarchy of controls for managing chemical exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_fume_hood Work in Fume Hood prep_start->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh/Measure prep_gather->handle_weigh handle_mix Mix/React handle_weigh->handle_mix handle_transfer Transfer handle_mix->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_clean_area Clean Work Area cleanup_dispose->cleanup_clean_area cleanup_remove_ppe Remove PPE cleanup_clean_area->cleanup_remove_ppe

Caption: Workflow for handling this compound.

HierarchyOfControls elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe PPE (Gloves, Goggles, Lab Coat) administrative->ppe

Caption: Hierarchy of controls for chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.